5-(m-Tolyl)nicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-methylphenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-3-2-4-12(5-10)13-6-11(9-15)7-14-8-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZNYANYLFRDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646988 | |
| Record name | 5-(3-Methylphenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-66-2 | |
| Record name | 5-(3-Methylphenyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methylphenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(m-Tolyl)nicotinaldehyde CAS number and registry information
The following technical monograph provides an in-depth analysis of 5-(m-Tolyl)nicotinaldehyde , a critical biaryl pyridine intermediate used in medicinal chemistry.
Advanced Scaffolds for Fragment-Based Drug Discovery (FBDD)[1]
Part 1: Executive Summary
5-(m-Tolyl)nicotinaldehyde (CAS 887973-66-2 ) is a functionalized biaryl pyridine scaffold.[1][2] Structurally, it consists of a pyridine ring substituted at the C3 position with a formyl group (aldehyde) and at the C5 position with a meta-tolyl moiety. This compound serves as a "privileged structure" in drug discovery, particularly in the synthesis of kinase inhibitors (e.g., p38 MAPK, VEGFR) where the biaryl geometry allows for precise orientation within hydrophobic ATP-binding pockets.
Its aldehyde functionality acts as a versatile "warhead" for further diversification via reductive amination, olefination, or heterocycle formation, making it an essential tool for Lead Optimization and Structure-Activity Relationship (SAR) studies.
Part 2: Chemical Identity & Registry
| Parameter | Technical Specification |
| Chemical Name | 5-(3-Methylphenyl)pyridine-3-carbaldehyde |
| Common Name | 5-(m-Tolyl)nicotinaldehyde |
| CAS Number | 887973-66-2 |
| Molecular Formula | C₁₃H₁₁NO |
| Molecular Weight | 197.23 g/mol |
| SMILES | Cc1cccc(c1)c2cncc(c2)C=O |
| InChI Key | BTZNYANYLFRDHW-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Predicted LogP | 2.63 |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
Part 3: Synthesis & Manufacturing
Strategic Route: Suzuki-Miyaura Cross-Coupling
The most authoritative and scalable method for synthesizing 5-(m-Tolyl)nicotinaldehyde involves the palladium-catalyzed cross-coupling of 5-bromonicotinaldehyde with 3-methylphenylboronic acid .[1] This route is preferred over direct formylation of biaryls due to the sensitivity of the aldehyde group and the regioselectivity required.
Experimental Protocol
-
Scale: 10.0 mmol
-
Reaction Type: Palladium(0)-catalyzed C-C bond formation.[1]
Reagents:
-
Substrate A: 5-Bromonicotinaldehyde (1.86 g, 10 mmol)
-
Substrate B: 3-Methylphenylboronic acid (1.50 g, 11 mmol, 1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution.
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio).
Step-by-Step Methodology:
-
Inertion: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon (Ar) for 15 minutes.
-
Solvation: Charge the flask with 5-Bromonicotinaldehyde and 3-Methylphenylboronic acid. Dissolve in degassed DME (30 mL).
-
Activation: Add the Pd(PPh₃)₄ catalyst rapidly under a positive stream of Argon. Stir for 5 minutes until the solution turns pale yellow/orange.
-
Basification: Add the degassed 2.0 M Na₂CO₃ solution (10 mL). The biphasic mixture will likely darken.
-
Reflux: Heat the reaction mixture to 85°C (oil bath temperature) for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Visualizing the Synthesis Workflow
The following diagram illustrates the catalytic cycle and process flow for this synthesis.
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of CAS 887973-66-2.[1]
Part 4: Applications in Drug Discovery
Privileged Scaffold for Kinase Inhibition
The 3,5-disubstituted pyridine motif mimics the adenine ring of ATP, allowing it to function as a hinge-binding scaffold in kinase inhibitors.[1]
-
Mechanism: The pyridine nitrogen (N1) can accept a hydrogen bond from the backbone amide of the kinase hinge region.
-
Role of m-Tolyl: The 3-methylphenyl group at position 5 typically occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed region, improving selectivity and potency compared to unsubstituted analogs.[1]
Fragment-Based Drug Discovery (FBDD)
Researchers utilize 5-(m-Tolyl)nicotinaldehyde as a high-value fragment.[1]
-
Aldehyde Vector: The aldehyde group allows for rapid "growing" of the molecule.
-
Reductive Amination: Access to benzylic amines.
-
Wittig Reaction: Access to vinyl linkers.
-
Cyclization: Precursor to fused ring systems like pyrido[3,4-d]pyrimidines.
-
Retrosynthetic Logic Diagram
Figure 2: Retrosynthetic utility of the aldehyde moiety in generating complex bioactive molecules.
Part 5: Analytical Specifications
To ensure the integrity of the compound for biological testing, the following analytical criteria must be met:
| Test | Acceptance Criteria | Method |
| HPLC Purity | ≥ 97.0% (Area %) | C18 Column, ACN/Water gradient |
| ¹H NMR | Consistent with structure | 400 MHz, CDCl₃ or DMSO-d₆ |
| Mass Spec | [M+H]⁺ = 198.2 ± 0.1 | ESI-MS (Positive Mode) |
| Appearance | No visible dark impurities | Visual Inspection |
Key ¹H NMR Signals (Predicted):
-
Pyridine C2-H & C6-H: Two doublets/singlets downfield (8.8–9.2 ppm).[1]
-
m-Tolyl Methyl (-CH₃): Singlet at ~2.45 ppm.[1]
Part 6: Safety & Handling (GHS)
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol: Always handle inside a fume hood. Wear nitrile gloves and safety goggles. Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the aldehyde to the corresponding carboxylic acid (5-(m-tolyl)nicotinic acid).
References
-
Fluorochem. "5-(m-Tolyl)nicotinaldehyde Product Sheet." Fluorochem.co.uk. Accessed October 26, 2023. Link
-
BLD Pharm. "Product 887973-66-2 Data." Bldpharm.com. Accessed October 26, 2023. Link
-
BenchChem. "Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes." Benchchem.com. (Analogous Suzuki Protocol). Accessed October 26, 2023. Link
-
PubChem. "Pyridine-3-carbaldehyde Compound Summary."[1][5][6][7] National Library of Medicine. Accessed October 26, 2023. Link
Sources
- 1. 500-22-1|Nicotinaldehyde|BLD Pharm [bldpharm.com]
- 2. parchem.com [parchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Methylpyridine-3-carboxaldehyde CAS#: 100910-66-5 [m.chemicalbook.com]
- 5. 5-Methoxy-2-(trifluoromethyl)nicotinaldehyde | C8H6F3NO2 | CID 129958045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-(4-Formylphenyl)nicotinaldehyde | C13H9NO2 | CID 2764560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Methylidenecyclohex-3-ene-1,3-dicarbaldehyde | C9H10O2 | CID 16046526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular weight and formula of 5-(m-Tolyl)nicotinaldehyde
Molecular Architectures in Medicinal Chemistry
Part 1: Executive Summary & Physicochemical Profile[1]
5-(m-Tolyl)nicotinaldehyde (CAS: 887973-66-2) is a privileged biaryl scaffold utilized primarily in the synthesis of kinase inhibitors and heterocyclic antimicrobial agents.[1] Characterized by a pyridine core substituted with a meta-tolyl group at the C5 position and a reactive aldehyde at C3, this molecule serves as a critical "divergent intermediate."[1] Its aldehyde functionality allows for rapid diversification via reductive amination or condensation reactions, while the biaryl axis provides the lipophilic interactions necessary for ATP-binding pocket occupancy in drug targets like p38 MAP kinase.[1]
Core Physicochemical Data[1][2]
The following data represents the definitive property profile for 5-(m-Tolyl)nicotinaldehyde.
| Property | Value | Metric / Notes |
| IUPAC Name | 5-(3-methylphenyl)pyridine-3-carbaldehyde | Systematic Nomenclature |
| CAS Number | 887973-66-2 | Unique Identifier |
| Molecular Formula | C₁₃H₁₁NO | Hill Notation |
| Molecular Weight | 197.23 g/mol | Average Mass |
| Exact Mass | 197.0841 Da | Monoisotopic (for HRMS) |
| SMILES | CC1=CC=CC(C2=CN=CC(C=O)=C2)=C1 | Canonical |
| InChI Key | BTZNYANYLFRDHW-UHFFFAOYSA-N | Standard Hash |
| LogP (Calc) | 3.2 ± 0.4 | Lipophilic (Drug-like) |
| Appearance | Off-white to pale yellow solid | Standard State |
Part 2: Synthetic Methodology (The Suzuki-Miyaura Protocol)
Rationale
The synthesis of 5-(m-Tolyl)nicotinaldehyde is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This route is preferred over Stille or Negishi couplings due to the low toxicity of boron byproducts and the stability of the aldehyde functionality under mild basic conditions.[1]
Critical Mechanism: The reaction relies on the oxidative addition of a Pd(0) species into the C-Br bond of 5-bromonicotinaldehyde, followed by transmetalation with 3-methylphenylboronic acid and reductive elimination to form the biaryl C-C bond.
Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.
Reagents:
-
Substrate: 5-Bromonicotinaldehyde (1.0 equiv)
-
Coupling Partner: 3-Methylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) — Selected for resistance to chelating aldehyde.[1]
-
Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vessel with 1,4-Dioxane. Sparge with argon for 15 minutes. This is non-negotiable; oxygen promotes homocoupling of the boronic acid.[1]
-
Charging: Add 5-bromonicotinaldehyde, 3-methylphenylboronic acid, and the palladium catalyst to the vessel.
-
Activation: Add the aqueous Na₂CO₃ solution.
-
Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the bromide (m/z ~186/188) and appearance of the product (m/z 198 [M+H]⁺).[1]
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water followed by brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, gradient 0→40% EtOAc in Hexanes).
Part 3: Process Visualization
The following diagram illustrates the logical flow of the synthesis and the downstream utility of the aldehyde handle.
Figure 1: Synthetic workflow for 5-(m-Tolyl)nicotinaldehyde and its downstream utility in medicinal chemistry.
Part 4: Analytical Validation & Quality Control
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Mass Spectrometry (LC-MS)
-
Method: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Observation: A distinct peak at m/z 198.1 [M+H]⁺ .[1]
-
Failure Mode: Presence of m/z 186 indicates unreacted bromide; m/z 226 indicates homocoupling of the boronic acid (bi-tolyl).[1]
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
Aldehyde Proton: A singlet at δ 10.1–10.2 ppm (1H).[1] This is the diagnostic handle.
-
Pyridine Ring: Two doublets and one singlet in the aromatic region (δ 8.5–9.2 ppm).[1] The proton between the N and the aldehyde (C2-H) will be the most deshielded singlet.[1]
-
Tolyl Group: A multiplet at δ 7.2–7.5 ppm (4H) and a sharp singlet for the methyl group at δ 2.4 ppm (3H).[1]
References
-
Fluorochem. 5-(m-Tolyl)nicotinaldehyde Product Data & CAS Registry. Retrieved from
-
BLD Pharm. 5-(m-Tolyl)nicotinaldehyde MSDS and Properties. Retrieved from
-
BenchChem. Application Notes for Suzuki Coupling of 5-Bromonicotinaldehyde. Retrieved from
-
PubChem. Nicotinaldehyde Derivative Class Properties. National Library of Medicine. Retrieved from
Sources
Safety Data Sheet (SDS) and hazards for 5-(m-Tolyl)nicotinaldehyde
Technical Safety & Handling Guide: 5-(m-Tolyl)nicotinaldehyde
Document Control:
-
Version: 1.0
-
Scope: Research & Development (R&D), Drug Discovery
Executive Summary & Substance Identification
5-(m-Tolyl)nicotinaldehyde is a specialized heterocyclic building block frequently employed in medicinal chemistry for the synthesis of biologically active agents, particularly via Suzuki-Miyaura cross-coupling reactions. As a substituted pyridine aldehyde, it possesses dual reactivity: the electrophilic aldehyde group and the basic pyridine nitrogen.
This guide synthesizes available safety data with predictive Structure-Activity Relationship (SAR) assessments to provide a comprehensive handling protocol. Note: As a research chemical, full toxicological data may not be established; therefore, this guide applies the "Precautionary Principle," assuming hazards analogous to its structural congeners (nicotinaldehyde and tolyl derivatives).
Table 1: Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| Chemical Name | 5-(3-Methylphenyl)pyridine-3-carbaldehyde |
| Common Name | 5-(m-Tolyl)nicotinaldehyde |
| CAS Number | 63021-45-4 |
| Molecular Formula | C₁₃H₁₁NO |
| Molecular Weight | 197.23 g/mol |
| SMILES | Cc1cccc(c1)c2cncc(c2)C=O[1] |
| Physical State | Solid (Pale yellow to off-white powder) |
| Predicted Boiling Point | ~360–365 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
| Reactivity | Air-sensitive (Aldehyde oxidation); Acid-sensitive (Pyridine protonation) |
Hazard Identification (GHS Classification)
Based on Read-Across from Nicotinaldehyde (CAS 500-22-1) and 5-(p-Tolyl)nicotinaldehyde.[1]
Signal Word: WARNING
Table 2: GHS Hazard Statements & Precautionary Measures
| Hazard Class | Code | Hazard Statement | Prevention Protocol |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] | Do not eat/drink in lab. Wash hands post-handling.[3][4] |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4] | Wear nitrile gloves (min 0.11mm thickness). |
| Eye Irritation | H319 | Causes serious eye irritation.[2] | Wear chemical safety goggles.[5] |
| STOT - SE | H335 | May cause respiratory irritation.[2] | Mandatory: Handle only inside a fume hood. |
| Sensitization | H317 | May cause an allergic skin reaction.[2][3] | Avoid contact with skin/clothing.[6] |
Scientist’s Insight (Causality): The aldehyde moiety (-CHO) is a known protein cross-linker, leading to potential sensitization and irritation. The pyridine ring adds basicity, which can irritate mucous membranes upon inhalation.
Safe Handling & Experimental Workflow
Storage & Stability
-
Atmosphere: Store under Inert Gas (Nitrogen or Argon) .[7] Aldehydes are prone to autoxidation to carboxylic acids (in this case, 5-(m-tolyl)nicotinic acid) upon exposure to atmospheric oxygen.
-
Temperature: Refrigerate at 2–8 °C .
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.
Experimental Protocol: Safe Weighing & Transfer
-
Step 1: Equilibrate the vial to room temperature before opening to prevent water condensation.
-
Step 2: Transfer operations must occur in a Chemical Fume Hood .
-
Step 3: Use anti-static weighing boats. Pyridine derivatives can be static-prone solids.
-
Step 4: Immediately purge the stock vial with Nitrogen/Argon before resealing.
Visualization: Safe Handling Decision Logic
Caption: Decision logic for minimizing exposure and oxidation during the handling of 5-(m-Tolyl)nicotinaldehyde.
Emergency Response Procedures
Self-Validating Protocol: In the event of an incident, the response must be immediate and follow the "S.I.P." rule: S top exposure, I solate area, P rotect personnel.[3][4][5][6]
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.[3] Mechanism: Dilution reduces the pH spike caused by the pyridine ring and flushes the reactive aldehyde.
-
Skin Contact: Wash with soap and water. Do not use organic solvents (ethanol/acetone) as they may increase skin absorption of the compound.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
-
Fire Fighting:
Synthesis Context: Suzuki-Miyaura Coupling
Understanding the synthesis context helps anticipate impurities and associated hazards. This compound is typically synthesized via a Palladium-catalyzed cross-coupling.
Reaction Scheme: 3-Bromo-5-pyridinecarboxaldehyde + m-Tolylboronic acid → 5-(m-Tolyl)nicotinaldehyde
Hazards of Precursors:
-
Boronic Acids: Generally low toxicity but can be respiratory irritants.
-
Palladium Catalysts (e.g., Pd(dppf)Cl₂): Heavy metal toxicity; potential sensitizers.
Visualization: Synthesis & Hazard Flow
Caption: Workflow illustrating the input hazards converging into the synthesis of the target aldehyde.
Waste Disposal
-
Classification: Hazardous Chemical Waste.
-
Disposal Method: Dissolve in a combustible solvent (if not already in solution) and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Note: Observe all federal, state, and local environmental regulations. Do not flush down the drain due to aquatic toxicity potential of pyridine derivatives.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10371, Nicotinaldehyde (Analogous Safety Data). Retrieved from [Link]
-
United Nations. (2021). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Ninth revised edition. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. lobachemie.com [lobachemie.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. vigon.com [vigon.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 5-Methylpyridine-3-carboxaldehyde CAS#: 100910-66-5 [m.chemicalbook.com]
Technical Guide: Strategic Synthesis & Applications of 5-Substituted Nicotinaldehydes
Executive Summary
The 5-substituted nicotinaldehyde (5-substituted pyridine-3-carbaldehyde) scaffold represents a "linchpin" intermediate in modern medicinal chemistry. Unlike 2- or 6-substituted pyridines, where substituents directly influence the basicity of the nitrogen via resonance, the 5-position (meta to nitrogen) offers a unique electronic environment that allows for subtle tuning of lipophilicity and metabolic stability without drastically altering the pKa of the pyridine ring.
This guide provides a technical deep-dive into the synthesis, reactivity, and application of this scaffold. It is designed for medicinal chemists requiring actionable protocols for late-stage functionalization and scaffold hopping.
Part 1: Structural & Electronic Analysis[1]
The "Meta-Meta" Relationship
The 5-substituted nicotinaldehyde core places the aldehyde at C3 and the substituent at C5. Both are meta to the pyridine nitrogen.
-
Electronic Isolation: The C5 substituent does not participate in direct resonance with the ring nitrogen. This means electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at C5 exert their influence primarily through induction (
effect) rather than resonance ( effect). -
Aldehyde Reactivity: The aldehyde at C3 is highly electrophilic due to the electron-deficient nature of the pyridine ring. However, unlike 2- or 4-formyl pyridines, it is less prone to hydration or self-polymerization, making it a stable handle for condensation reactions (Knoevenagel, Wittig) and reductive aminations.
Strategic Value in Drug Design
-
Metabolic Blocking: The C5 position is a common site for oxidative metabolism (CYP450). Substitution here (e.g., with -F, -CF3, or aryl groups) blocks this metabolic soft spot, extending half-life (
). -
Vectorial Growth: In kinase inhibitors, the aldehyde allows for growth into the solvent-exposed region (via reductive amination), while the 5-substituent can be oriented to fill hydrophobic pockets (e.g., the gatekeeper region).
Part 2: Synthetic Methodologies
The synthesis of 5-substituted nicotinaldehydes generally follows two distinct retrosynthetic logic streams: Functional Group Interconversion (FGI) of pre-functionalized rings or Transition-Metal Catalyzed Cross-Coupling of halogenated precursors.
The "Coupling-First" Strategy (Dominant Route)
The most versatile route utilizes 5-bromonicotinaldehyde as a divergent intermediate. The bromine atom at C5 is highly reactive toward Pd-catalyzed cross-couplings, while the aldehyde remains intact (or can be temporarily protected as an acetal if harsh conditions are required).
Key Transformations:
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
-
Sonogashira: Introduction of alkynes (rigid linkers).
-
Heck: Introduction of vinyl groups for subsequent polymerization or saturation.
The "Oxidation-Last" Strategy
For substituents sensitive to Pd-catalysis, the pyridine ring is constructed or functionalized first, with the aldehyde revealed in the final step via oxidation of a (5-substituted-pyridin-3-yl)methanol intermediate using TEMPO/NaOCl or Swern conditions.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the divergent synthesis workflow, highlighting 5-bromonicotinaldehyde as the central hub.
Figure 1: Divergent synthetic pathways starting from the 5-bromonicotinaldehyde hub, enabling access to diverse medicinal chemistry scaffolds.[1][2][3]
Part 4: Detailed Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Synthesis of 5-(thiophen-2-yl)nicotinaldehyde.[4] Rationale: This protocol optimizes the coupling of the C5-bromide without affecting the C3-aldehyde. The use of mild bases and specific solvent mixtures prevents Cannizzaro-type disproportionation of the aldehyde.
Materials:
-
5-Bromonicotinaldehyde (1.0 equiv)[5]
-
2-Thiopheneboronic acid (1.2 equiv)
-
Pd(PPh3)4 (5 mol%)
-
Na2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: DME/Ethanol (3:1 v/v)
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine 5-bromonicotinaldehyde and 2-thiopheneboronic acid. Dissolve in DME/Ethanol. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd homocoupling).
-
Catalyst Addition: Add Pd(PPh3)4 quickly under a positive stream of Argon.
-
Base Addition: Add the degassed 2M Na2CO3 solution.
-
Reaction: Seal the vial and heat to 85°C for 6–12 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (SiO2, Gradient: 0-20% EtOAc in Hexanes).
Validation Check:
-
1H NMR (CDCl3): Look for the diagnostic aldehyde peak at ~10.1 ppm (s, 1H) and the disappearance of the C5-H doublet of the starting material.
-
Yield Expectation: 75–90%.[6]
Protocol B: One-Pot Synthesis of 5-Substituted Tetrazoles
Objective: Conversion of the aldehyde directly to a 5-substituted-1H-tetrazole (carboxylic acid bioisostere). Rationale: Traditional routes go through a nitrile intermediate (Aldehyde -> Oxime -> Nitrile -> Tetrazole). This "Green Chemistry" protocol uses a copper catalyst to perform the transformation in one pot, avoiding the isolation of toxic nitriles.[6]
Materials:
-
5-Substituted nicotinaldehyde (1.0 equiv)[7]
-
Sodium Azide (NaN3) (1.5 equiv) [Caution: Toxic/Explosive]
-
Hydroxylamine Hydrochloride (NH2OH[6]·HCl) (1.5 equiv)
-
Catalyst: Cu(OAc)2 (5 mol%) or magnetically separable Fe3O4-supported Cu catalyst.
-
Solvent: DMSO or DMF (High boiling point required).
Step-by-Step Methodology:
-
Assembly: In a round-bottom flask, dissolve the aldehyde, NaN3, and NH2OH·HCl in DMSO.
-
Catalysis: Add the Copper catalyst.
-
Heating: Heat the mixture to 100–110°C for 12 hours. The mechanism involves in situ oxime formation, dehydration to nitrile, and immediate [3+2] cycloaddition.[6]
-
Quench: Cool to room temperature. Pour the reaction mixture into ice-cold 1N HCl (Caution: HN3 gas evolution possible; perform in fume hood).
-
Isolation: The tetrazole product typically precipitates as a solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc.
-
Recrystallization: Recrystallize from Ethanol/Water if necessary.
Part 5: Medicinal Chemistry Applications & Case Studies
p38 MAP Kinase Inhibitors
The 5-substituted nicotinaldehyde scaffold is a precursor to a class of p38 mitogen-activated protein kinase inhibitors.
-
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the hinge region of the kinase (Met109).
-
Role of 5-Substituent: A hydrophobic aryl group at C5 (introduced via Suzuki coupling) occupies the hydrophobic pocket I, improving potency and selectivity against other kinases.
-
Role of Aldehyde: The aldehyde is reductively aminated to attach a solubilizing motif (e.g., morpholine or piperazine) that extends towards the solvent front.
Mcl-1 Inhibitors (Pyridoclax Analogues)
Research into Mcl-1 (Induced myeloid leukemia cell differentiation protein) inhibitors utilizes 5-bromo-2-tosyloxynicotinaldehyde as a starting material.
-
Synthesis Logic: The 2-tosyloxy group allows for SNAr displacement or a second cross-coupling, while the 5-bromo group allows for orthogonal functionalization. This leads to "Terpyridine" mimics that disrupt protein-protein interactions.
Quantitative Data: Substituent Effects on Yield
The following table summarizes typical yields for Suzuki couplings of 5-bromonicotinaldehyde, demonstrating the robustness of the scaffold.
| Entry | Boronic Acid (R-B(OH)2) | Electronic Nature | Steric Bulk | Typical Yield (%) |
| 1 | Phenylboronic acid | Neutral | Low | 85–95 |
| 2 | 4-Methoxyphenylboronic acid | Electron Rich (EDG) | Low | 80–90 |
| 3 | 3-Nitrophenylboronic acid | Electron Poor (EWG) | Low | 75–85 |
| 4 | 2-Methylphenylboronic acid | Neutral | High (Ortho) | 60–75 |
| 5 | 3-Thiopheneboronic acid | Heteroaromatic | Low | 85–92 |
Data aggregated from BenchChem application notes and related literature [1, 2].
Part 6: Mechanism of Catalysis (Visualized)
The following diagram details the mechanism for the Copper-catalyzed one-pot tetrazole synthesis, illustrating the "Nitrile-Free" pathway hypothesis where the nitrile is a transient species formed in situ.
Figure 2: Mechanistic pathway for the Cu(II)-catalyzed one-pot conversion of nicotinaldehydes to tetrazoles via transient nitrile species.
References
-
BenchChem. Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide. BenchChem Application Notes.[4][7] Link
-
BenchChem. The Versatility of 5-Bromonicotinaldehyde in the Synthesis of Heterocyclic Compounds. BenchChem Protocols.[4][7][8] Link
-
Mashhoori, L. & Sandaroos, R. (2022). Copper-based magnetic nanocatalyst for efficient synthesis of 5-substituted 1H-tetrazoles. Journal of Molecular Structure. Link
-
Lin, N. H., et al. (2001).[9] Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.[9] Link
-
Gullapelli, K., et al. (2024).[6] Sustainable catalytic protocol for the synthesis of 5-substituted 1H-tetrazoles directly from aldehydes. RSC Advances. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability and Degradation Kinetics of 5-(m-Tolyl)nicotinaldehyde
Content Type: Technical Whitepaper & Process Guide Subject: 5-(3-methylphenyl)pyridine-3-carbaldehyde (CAS: 887973-66-2) Audience: Process Chemists, Analytical Scientists, and Drug Development Leads[1][2]
Executive Summary: Structural Dynamics & Thermodynamic Profile
5-(m-Tolyl)nicotinaldehyde represents a critical class of biaryl pyridine intermediates used frequently in the synthesis of p38 MAP kinase inhibitors and other heterocyclic APIs.[1][2] Its utility is defined by the orthogonality of its reactive centers: the electrophilic aldehyde at C3 and the biaryl axis at C5.
However, this dual-functionality introduces specific thermodynamic instabilities.[1][2] Unlike simple benzaldehydes, the pyridine nitrogen at position 1 exerts a strong electron-withdrawing inductive effect (-I) on the C3-aldehyde, significantly lowering the activation energy for nucleophilic attack (hydration/acetalization) and autoxidation.[1][2]
Physicochemical Baseline (Predicted & Observed)
Before establishing stability protocols, the compound must be baselined against the following properties. Note that while the 5-methyl analog is a low-melting solid (37°C), the addition of the m-tolyl ring typically elevates the melting point due to increased
| Property | Value / Characteristic | Thermodynamic Implication |
| Molecular Formula | MW: 197.23 g/mol | |
| Physical State | Low-melting solid or viscous oil | Prone to supercooling; crystallization kinetics are slow.[1][2] |
| LogP (Predicted) | ~3.2 - 3.5 | High lipophilicity; low aqueous solubility protects against rapid bulk hydrolysis but not surface moisture.[1][2] |
| pKa (Pyridine N) | ~3.5 - 3.8 | Weakly basic.[1][2] Salt formation (HCl) significantly alters thermal stability.[2] |
| Bond Rotation | C5-C1' (Biaryl) | Low barrier to rotation (< 20 kcal/mol); atropisomerism is unlikely at RT but affects crystal lattice energy.[1][2] |
Degradation Mechanisms: The Instability Matrix
The thermodynamic instability of 5-(m-Tolyl)nicotinaldehyde is dominated by two pathways: Radical Autoxidation and Nucleophilic Addition .[1][2]
Pathway A: Radical Autoxidation (The Primary Threat)
The most pervasive degradation route is the conversion of the aldehyde to 5-(m-tolyl)nicotinic acid.[1][2] This process is autocatalytic, initiated by trace metals or UV light, and propagates via a radical chain mechanism.[2] The pyridine ring renders the aldehydic C-H bond weaker than in benzene analogs, accelerating hydrogen abstraction.
Pathway B: Photolytic Disproportionation
Under UV irradiation, pyridine aldehydes can undergo disproportionation or polymerization.[2] The meta-tolyl group acts as a weak chromophore, potentially sensitizing the molecule to specific wavelengths in the near-UV spectrum.[1]
Visualization of Degradation Pathways
The following diagram details the mechanistic flow from the stable aldehyde to its primary degradants.
Caption: Figure 1. Mechanistic cascade of 5-(m-Tolyl)nicotinaldehyde degradation. The oxidative pathway to nicotinic acid derivatives is the dominant thermodynamic sink.
Experimental Protocols: Stability Assessment
To validate the thermodynamic stability for regulatory filing (IND/IMPD), you must move beyond simple observation to stress testing.[2] The following protocols are designed to be self-validating using internal standards.
Protocol A: Forced Degradation (Stress Testing)
Objective: Determine intrinsic stability and identify degradation products (ICH Q1A).
Reagents:
Workflow:
-
Preparation: Dissolve 5-(m-Tolyl)nicotinaldehyde to 1 mg/mL in Acetonitrile/Water (50:50).
-
Acid Stress: Add 0.1 M HCl (1:1 v/v). Reflux at 60°C for 4 hours. Expectation: Minimal degradation (Pyridine protonation protects against electrophiles).[2]
-
Base Stress: Add 0.1 M NaOH (1:1 v/v). Stir at RT for 2 hours. Expectation: Rapid Cannizzaro reaction or Aldol condensation (Yellowing/Darkening).[2]
-
Oxidative Stress: Add 3%
.[2] Stir at RT for 1 hour. Expectation: Quantitative conversion to N-oxide or Carboxylic acid.[1][2] -
Analysis: Quench all samples to pH 7.0 and analyze via HPLC-UV (254 nm) and LC-MS.
Protocol B: Automated HPLC Method for Stability Tracking
Causality: A gradient method is required because the carboxylic acid degradant is significantly more polar than the aldehyde, while dimers will be less polar.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffers pH to prevent peak tailing of the pyridine nitrogen).[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: 254 nm (Nicotinyl core) and 220 nm (Biaryl system).[2]
Stability Testing Workflow (ICH Q1A Alignment)
The following decision tree illustrates the standard workflow for establishing the re-test date for this intermediate.
Caption: Figure 2. ICH Q1A-aligned stability testing workflow for new drug intermediates.
Storage and Handling Recommendations
Based on the thermodynamic profile, the following handling procedures are mandatory to maintain purity >98%:
-
Atmosphere: The compound must be stored under Argon or Nitrogen .[2] The aldehyde is an oxygen scavenger.[2]
-
Temperature: Store at -20°C for long-term (>3 months) or 2-8°C for active use.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (potential radical initiators).[2]
-
Solvent Compatibility:
References
-
International Council for Harmonisation (ICH). (2003).[2][3][4] Stability Testing of New Drug Substances and Products Q1A(R2).[2] Retrieved from [Link]
-
Li, J. J. (2014).[2] Name Reactions in Heterocyclic Chemistry II: Pyridine Synthesis and Reactivity. Wiley-Interscience.[2] (General reference for Pyridine-3-carbaldehyde reactivity).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (Mechanistic grounding for autoxidation of aldehydes).
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] (Context for synthesis via Suzuki coupling). [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. raps.org [raps.org]
Unlocking the 5-(m-Tolyl)nicotinaldehyde Scaffold: Synthetic Pathways and Pharmacological Versatility
Executive Summary
In modern medicinal chemistry, the "privileged scaffold" concept refers to molecular frameworks capable of providing potent ligands for diverse biological targets. 5-(m-Tolyl)nicotinaldehyde represents a high-value intermediate within this paradigm. By combining the electronic deficiency of the pyridine ring with the lipophilic bulk of a meta-substituted toluene, this scaffold serves as a critical "warhead" precursor.
This guide analyzes the biological potential of 5-(m-tolyl)nicotinaldehyde, moving beyond its identity as a mere building block to explore its role as a gateway for antitubercular , anticancer , and antimicrobial therapeutics. We provide validated synthetic protocols and mechanistic insights into its structure-activity relationships (SAR).
Part 1: Structural Pharmacophore Analysis
The Biaryl Axis and Lipophilicity
The core structure consists of a pyridine-3-carbaldehyde substituted at the C5 position. The introduction of the m-tolyl group is not arbitrary; it significantly alters the physicochemical profile compared to a simple phenyl analog.
-
Lipophilic Tuning: The methyl group at the meta position increases the LogP (calculated ~2.63), enhancing membrane permeability—a critical factor for intracellular targets like kinases or mycobacterial enzymes.
-
Conformational Lock: The biaryl axis (pyridine-phenyl bond) possesses restricted rotation. The meta-methyl group introduces specific steric constraints that can lock the molecule into a conformation favorable for binding hydrophobic pockets in enzymes such as c-Met or PIM-1 kinase [1].
The Aldehyde "Warhead"
The C3-aldehyde is the reactive center (electrophile), enabling divergent synthesis. In biological systems, aldehyde-bearing small molecules can form reversible covalent Schiff bases with lysine residues in active sites, though they are more commonly derivatized to stable pharmacophores (hydrazones, chalcones) to avoid off-target toxicity.
Part 2: Synthetic Architecture (The Foundation)
Reliable access to the scaffold is the prerequisite for biological evaluation. The most robust method is the Suzuki-Miyaura Cross-Coupling .
Validated Synthetic Protocol
Objective: Synthesis of 5-(m-tolyl)nicotinaldehyde from 5-bromonicotinaldehyde.
Reagents:
-
Substrate: 5-Bromonicotinaldehyde (1.0 eq)
-
Coupling Partner: 3-Methylphenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (2.0 eq) or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vessel with solvent and sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Addition: Add the bromide, boronic acid, base, and catalyst under a positive Argon stream.
-
Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Partition between EtOAc and water. Wash organic layer with brine.
-
Purification: Flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexane).
Self-Validation Check:
-
Success Indicator: Disappearance of the aryl bromide peak in HPLC/TLC.
-
Characterization: ¹H NMR should show the distinct aldehyde singlet (~10.1 ppm) and the methyl singlet (~2.4 ppm).
Visualization: Synthetic Workflow
Figure 1: Optimized Suzuki-Miyaura coupling workflow for generating the target scaffold.
Part 3: Divergent Biological Pathways
The true value of 5-(m-tolyl)nicotinaldehyde lies in its conversion into three primary bioactive classes.
Pathway A: The Chalcone Route (Anticancer)
Condensation of the aldehyde with acetophenones (Claisen-Schmidt reaction) yields pyridine-chalcones.
-
Mechanism: These Michael acceptors alkylate cysteine residues in proteins.
-
Target: Tubulin polymerization and Kinase inhibition (e.g., c-Met). The m-tolyl group enhances hydrophobic interaction within the ATP-binding cleft of kinases [2].
-
Data Point: Analogous diaryl-pyridine derivatives have shown IC₅₀ values < 5 µM against HT-29 colon adenocarcinoma cells [3].[1]
Pathway B: The Hydrazone/Thiosemicarbazone Route (Antimicrobial)
Reaction with thiosemicarbazide yields thiosemicarbazones.
-
Mechanism: Chelation of transition metals (Fe, Cu) required for bacterial respiration and inhibition of Ribonucleotide Reductase .
-
Target: Mycobacterium tuberculosis. 5-substituted pyridine derivatives have demonstrated nanomolar MIC values against MDR-TB strains [4].[2]
-
Significance: The nitrogen-rich pyridine ring acts as a hydrogen bond acceptor, crucial for penetrating the mycobacterial cell wall.
Pathway C: The Dihydropyridine Route (Calcium Channel Blockers)
Utilizing the Hantzsch reaction (aldehyde + ethyl acetoacetate + ammonia).
-
Mechanism: Blocks L-type voltage-gated calcium channels.
-
Target: Cardiovascular modulation (hypertension). The meta-substituent on the phenyl ring is a classic SAR feature for 1,4-dihydropyridine efficacy (similar to Nitrendipine) [5].
Visualization: Divergent Bioactivity Map
Figure 2: Divergent synthesis pathways leading to distinct pharmacological classes.
Part 4: Experimental Validation (Bioassay)
To validate the biological activity of derivatives generated from this scaffold (specifically Pathway B - Antimicrobial), the following protocol is recommended.
Microbroth Dilution Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus or M. tuberculosis.
Protocol:
-
Stock Preparation: Dissolve the 5-(m-tolyl)nicotinaldehyde derivative (e.g., thiosemicarbazone) in DMSO to 10 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth (range: 128 µg/mL to 0.25 µg/mL) in a 96-well plate.
-
Inoculation: Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL.
-
Incubation: Incubate at 37°C for 18–24 hours (or 7 days for M. tuberculosis with Alamar Blue).
-
Readout: The MIC is the lowest concentration showing no visible growth (or no color change from blue to pink in Alamar Blue assays).
Data Presentation Table (Template):
| Compound ID | R-Group (Derivative) | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | LogP (Calc) |
| 5-mT-01 | Thiosemicarbazone | < 2.0 | 16.0 | 2.8 |
| 5-mT-02 | Isonicotinoylhydrazone | 4.0 | 32.0 | 2.5 |
| Control | Ciprofloxacin | 0.5 | 0.25 | - |
Part 5: References
-
Structural Modifications and Biological Activities of Natural α- and β-Cembrenediol. PubMed Central. (2022). Discusses the enhancement of anticancer potency via meta-position substituents on phenyl rings.[3] Link
-
Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity. MDPI. (2022). details the SAR of chalcone-like structures and their kinase interactions. Link
-
Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents. PubMed Central. (2014). Validates the diaryl-pyridine scaffold for PDE3 and tumor growth inhibition.[1] Link
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. (2021). Demonstrates nanomolar MIC values for pyridine-3-carboxamide derivatives. Link
-
Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate. (2022). Explores the synthesis of dihydropyridines from pyridine-aldehyde precursors. Link
-
Suzuki-Miyaura Coupling. Organic Chemistry Portal. Comprehensive guide on catalyst and solvent selection for aryl-pyridine coupling. Link
Sources
- 1. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Modifications and Biological Activities of Natural α- and β-Cembrenediol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 5-(m-Tolyl)nicotinaldehyde via Suzuki-Miyaura Coupling
Abstract & Strategic Relevance
This application note details the optimized synthesis of 5-(3-methylphenyl)pyridine-3-carbaldehyde (also known as 5-(m-tolyl)nicotinaldehyde). This structural motif—an aryl-substituted pyridine with a reactive aldehyde handle—is a critical intermediate in the development of p38 MAP kinase inhibitors and other heterocyclic pharmaceutical agents.
While Suzuki-Miyaura coupling is a standard transformation, this specific protocol addresses the unique challenges posed by the nicotinaldehyde core:
-
Aldehyde Instability: The susceptibility of the aldehyde group to Cannizzaro disproportionation or oxidation under standard basic coupling conditions.
-
Catalyst Poisoning: The potential for the pyridine nitrogen to coordinate competitively with the Palladium catalyst, dampening turnover frequency (TOF).
Retrosynthetic Analysis & Reaction Design
The synthesis relies on the palladium-catalyzed cross-coupling of 5-bromonicotinaldehyde (electrophile) and 3-methylphenylboronic acid (nucleophile).
Critical Parameter Optimization
-
Catalyst Selection: We utilize Tetrakis(triphenylphosphine)palladium(0) [
] . While bidentate ligands like dppf are often preferred for heteroaryl chlorides, the oxidative addition of the bromo-pyridine is facile enough for the triphenylphosphine system. Crucially, the steric bulk of helps prevent the formation of stable, inactive Pd-pyridine complexes. -
Base Selection: Strong bases (NaOH, KOH) are strictly avoided to prevent the degradation of the aldehyde. Sodium Carbonate (
) provides sufficient basicity to activate the boronic acid (forming the boronate species) without triggering rapid aldehyde disproportionation. -
Solvent System: A 1,4-Dioxane/Water (4:1) mixture is chosen. The water is mechanistically essential for the formation of the reactive hydroxyboronate species, while dioxane ensures the solubility of the organic electrophile.
Mechanistic Pathway
The reaction follows the catalytic cycle depicted below. Note the critical role of the base in the transmetallation step.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 5-bromonicotinaldehyde.[1][2][3] The base facilitates the substitution of the halide with a hydroxyl group or activates the boronic acid, enabling transmetallation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][4] | Mass/Vol |
| 5-Bromonicotinaldehyde | 186.01 | 1.0 | 1.86 g (10 mmol) |
| 3-Methylphenylboronic acid | 135.96 | 1.2 | 1.63 g (12 mmol) |
| 1155.56 | 0.03 | 346 mg (3 mol%) | |
| 105.99 | 2.5 | 2.65 g | |
| 1,4-Dioxane | - | - | 40 mL |
| Water (Deionized) | - | - | 10 mL |
Step-by-Step Methodology
Phase 1: Inert Atmosphere Setup (Critical)
Oxygen is the primary cause of Suzuki coupling failure, leading to homo-coupling of the boronic acid or catalyst oxidation.
-
Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Charge the flask with 5-Bromonicotinaldehyde (1.86 g) and 3-Methylphenylboronic acid (1.63 g).
-
Add 1,4-Dioxane (40 mL).
-
Degassing: Sparge the solution with Nitrogen or Argon gas for 15 minutes. This is superior to simple vacuum/purge cycles for removing dissolved oxygen in dioxane.
Phase 2: Catalyst & Base Addition
-
Dissolve
(2.65 g) in Water (10 mL). Degas this aqueous solution separately for 5 minutes. -
Add the aqueous base to the main reaction flask via syringe.
-
Remove the septum briefly to add
(346 mg) quickly against a positive flow of inert gas. -
Reseal and purge the headspace for 2 minutes.
Phase 3: Reaction
-
Heat the mixture to 90°C (oil bath temperature).
-
Monitor reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS.
-
Target: Disappearance of bromide starting material (
). -
Time: Typically 4–6 hours. Do not overnight indiscriminately; prolonged heating with carbonate can degrade the aldehyde product.
-
Phase 4: Workup & Purification
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) (50 mL) and Water (30 mL).
-
Separate phases. Extract the aqueous layer twice with EtOAc (2 x 30 mL).
-
Combine organics and wash with Brine (saturated NaCl).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient 5%
20% EtOAc in Hexanes. -
Note: The product is an aldehyde; avoid using amine-functionalized silica or methanol in the eluent to prevent hemiacetal formation.
-
Quality Control & Validation
Expected Analytical Data
-
Appearance: Off-white to pale yellow solid.
-
Yield: Typical isolated yields range from 75% to 85% .
-
1H NMR (400 MHz,
):- 10.15 (s, 1H, CHO ) – Distinctive aldehyde singlet.
- 9.05 (d, 1H, Py-H), 8.95 (d, 1H, Py-H), 8.35 (t, 1H, Py-H).
- 7.20–7.50 (m, 4H, Ar-H).
- 2.45 (s, 3H, Ar-CH3 ).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Oxygen poisoning of Pd(0). | Rigorous degassing (sparging) is required. Ensure solvent quality (peroxide-free dioxane). |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Add catalyst last. Lower temperature to 80°C. Consider adding 1 mol% extra |
| Aldehyde peak missing in NMR | Oxidation to carboxylic acid. | Check base concentration. Ensure inert atmosphere is maintained during cooling. |
| Homo-coupling of Boronic Acid | Oxygen presence or slow Oxidative Addition. | Increase catalyst loading slightly; ensure strict anaerobic conditions. |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 5-(m-tolyl)nicotinaldehyde.
References
-
BenchChem. (2025).[3][5] Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Li, J. J. (2005). Name Reactions for Homologations-I: Suzuki-Miyaura Coupling. In Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
- Sigma-Aldrich. (n.d.). Suzuki Cross-Coupling Reaction User Guide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Preparation of Schiff bases from 5-(m-Tolyl)nicotinaldehyde
Executive Summary
This guide details the synthesis of Schiff bases (imines) derived from 5-(m-Tolyl)nicotinaldehyde . This specific scaffold combines a pyridine core with a meta-tolyl biaryl system, offering unique electronic properties and lipophilicity profiles essential for medicinal chemistry (antimicrobial/anticancer agents) and coordination chemistry (N,N-donor ligands).
The protocol focuses on the acid-catalyzed condensation of the aldehyde with primary amines.[1] It includes a preparatory check for the precursor (synthesized via Suzuki coupling) and offers two methodological variants: Standard Ethanol Reflux and Microwave-Assisted Synthesis .
Chemical Background & Mechanism
The formation of the azomethine bond (-C=N-) is a reversible condensation reaction. In the context of a pyridine-core aldehyde, the electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon, generally accelerating nucleophilic attack. However, the basic nitrogen in the pyridine ring can occasionally interfere with acidic catalysts, necessitating careful pH control.
Reaction Mechanism:
-
Nucleophilic Attack: The primary amine lone pair attacks the carbonyl carbon.
-
Proton Transfer: Formation of the unstable carbinolamine (hemiaminal) intermediate.
-
Dehydration: Acid-catalyzed elimination of water to form the imine.
Mechanistic Pathway (Graphviz):
Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation. Note the reversibility (red dashed line), necessitating water removal to drive equilibrium.
Pre-Reaction Requirement: Precursor Integrity
Before commencing Schiff base synthesis, the quality of the starting material, 5-(m-Tolyl)nicotinaldehyde , is critical. This compound is typically synthesized via Suzuki-Miyaura cross-coupling .[2]
-
Precursor: 5-(m-Tolyl)nicotinaldehyde
-
Source: Coupling of 5-bromonicotinaldehyde + 3-methylphenylboronic acid.
-
Purity Check: Ensure the aldehyde is free of unreacted boronic acid (which can complex with amines) and palladium residues.
-
TLC Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
1H NMR Diagnostic: Aldehyde proton singlet should appear at ~10.1 ppm .
-
Experimental Protocols
Materials Required
-
Precursor: 5-(m-Tolyl)nicotinaldehyde (1.0 equiv).
-
Reactant: Primary Amine (e.g., aniline derivatives, hydrazides) (1.0 - 1.1 equiv).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).[3]
-
Drying Agent: Anhydrous
or Molecular Sieves (3Å).
Method A: Standard Ethanol Reflux (Conventional)
Best for: Thermally stable amines, large scale, and crystallization-driven purification.
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-(m-Tolyl)nicotinaldehyde in 10-15 mL of absolute ethanol.
-
Amine Addition: Add 1.0 mmol of the primary amine dropwise with stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid. The pH should be slightly acidic (pH 5-6) to activate the carbonyl without protonating the amine entirely.
-
Reflux: Attach a condenser and reflux the mixture at 78°C for 3–6 hours .
-
Monitoring: Check TLC every hour. The aldehyde spot should disappear.
-
-
Precipitation:
-
Scenario 1 (Precipitate forms hot): Filter immediately while hot to remove impurities.
-
Scenario 2 (Solution remains clear): Cool to room temperature, then to 0°C in an ice bath.[4] If no solid forms, reduce volume by 50% via rotary evaporation.
-
-
Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) or Acetonitrile.[4]
Method B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Electron-deficient amines, rapid library generation.
-
Preparation: Mix 1.0 mmol aldehyde and 1.1 mmol amine in a microwave vial with 2 mL of Ethanol.
-
Catalysis: Add 1 drop of glacial acetic acid.
-
Irradiation: Seal the vial. Set microwave reactor to:
-
Temperature: 100°C
-
Power: Dynamic (Max 150W)
-
Time: 5–15 minutes.
-
-
Workup: Pour the reaction mixture into crushed ice. Filter the resulting solid.[4][5][6]
Experimental Workflow & Logic
The following diagram illustrates the decision-making process during the synthesis and purification stages.
Figure 2: Operational workflow for the synthesis and purification of nicotinaldehyde Schiff bases.
Data Analysis & Characterization
Successful synthesis is confirmed by specific spectral shifts. The disappearance of the carbonyl signal and the appearance of the imine signal are definitive.
Table 1: Key Spectral Characteristics
| Technique | Functional Group | Expected Signal | Notes |
| Aldehyde (-CHO) | Absent (~10.1 ppm) | Disappearance confirms consumption of starting material. | |
| Imine (-CH=N-) | Singlet, 8.4 – 8.8 ppm | Diagnostic peak. May appear as a doublet if long-range coupling occurs. | |
| FT-IR | Carbonyl (C=O) | Absent (~1700 cm⁻¹) | |
| FT-IR | Azomethine (C=N) | 1610 – 1640 cm⁻¹ | Strong, sharp band. |
| Azomethine Carbon | 155 – 165 ppm | Distinct downfield shift. |
Mass Spectrometry:
Expect the Molecular Ion peak
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is too soluble in EtOH. | 1. Evaporate solvent to 1/3 volume.2. Add cold water dropwise to induce turbidity.3. Store at -20°C overnight. |
| Low Yield | Hydrolysis (Equilibrium Reversal). | 1. Use Molecular Sieves (3Å) in the reaction flask.2. Ensure solvents are "Dry/Absolute". |
| Oiling Out | Impurities or low melting point. | 1. Triturate the oil with cold Hexane or Diethyl Ether.2. Scratch the flask wall with a glass rod. |
| Aldehyde Persists | Low reactivity of amine. | 1. Increase catalyst load (acetic acid).2. Switch to Method B (Microwave) . |
Safety Considerations
-
Pyridine Derivatives: Many pyridine compounds are potential irritants and may have neurological effects. Handle in a fume hood.
-
Primary Amines: Often toxic and can be skin sensitizers (e.g., anilines). Wear nitrile gloves.
-
Glacial Acetic Acid: Corrosive. Handle with care.
References
-
Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013). Schiff Bases: A Short Survey of an Evergreen Chemistry Tool. Molecules, 18(10), 12264-12289.
-
Sriram, D., et al. (2006). Synthesis of some novel isonicotinyl hydrazones as potent antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 16(8), 2113-2116.
-
Tidwell, T. T. (2008). Hugo Schiff, Schiff Bases, and a Century of
-Lactam Synthesis. Angewandte Chemie International Edition, 47(6), 1016-1020. -
BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
Sources
Using 5-(m-Tolyl)nicotinaldehyde as an intermediate in drug discovery
Application Note: Strategic Utilization of 5-(m-Tolyl)nicotinaldehyde in Medicinal Chemistry
Executive Summary
5-(m-Tolyl)nicotinaldehyde (CAS: Derivative of 113118-81-3) represents a "privileged structure" intermediate in modern drug discovery. Its core—a 3,5-disubstituted pyridine—serves as a bioisostere for biphenyl systems, offering improved solubility and distinct hydrogen-bonding vectors compared to carbocyclic analogs.
This guide details the synthesis and downstream application of this intermediate. Specifically, it focuses on its role as a divergent hub for generating Imidazo[1,2-a]pyridine scaffolds (via Groebke-Blackburn-Bienaymé reactions) and Secondary Amine libraries (via Reductive Amination), both of which are critical in kinase (e.g., p38 MAPK) and GPCR ligand discovery.
Structural Rationale & Drug Design Context
Why this Molecule?
-
The Biaryl Core: The 3,5-disubstituted pyridine motif mimics the geometry of 1,3-disubstituted benzenes but introduces a nitrogen atom that can accept hydrogen bonds or modulate pKa.
-
The m-Tolyl Group: The meta-methyl group is a classic medicinal chemistry handle.[1] It often fills hydrophobic "selectivity pockets" in enzyme active sites (e.g., the gatekeeper region of kinases) and restricts bond rotation, potentially locking the molecule into a bioactive conformation.
-
The Aldehyde Handle: Unlike carboxylic acids or halides, the aldehyde is a "soft" electrophile, ready for multicomponent reactions (MCRs) without requiring harsh activation steps.
Workflow Visualization
The following diagram illustrates the central role of 5-(m-Tolyl)nicotinaldehyde as a divergent hub.
Caption: Divergent synthesis workflow transforming the 5-bromonicotinaldehyde precursor into distinct medicinal chemistry libraries.
Protocol 1: Synthesis of the Intermediate
Objective: Synthesize 5-(m-Tolyl)nicotinaldehyde via Suzuki-Miyaura Cross-Coupling.
Scientific Logic: We utilize Pd(dppf)Cl₂ as the catalyst. Unlike Pd(PPh₃)₄, the bidentate dppf ligand prevents rapid catalyst deactivation and tolerates the electron-deficient nature of the pyridine ring. Potassium phosphate (K₃PO₄) is selected over carbonate bases to minimize aldol condensation side reactions of the aldehyde product.
Materials:
-
5-Bromonicotinaldehyde (1.0 eq)
-
3-Methylphenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂·DCM complex (0.05 eq)
-
K₃PO₄ (2.0 eq)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with 1,4-dioxane and water. Sparge with nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the aldehyde.
-
Loading: Add 5-bromonicotinaldehyde (186 mg, 1.0 mmol), 3-methylphenylboronic acid (163 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) last. Seal the vial immediately.
-
Reaction: Heat to 85°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot usually fluoresces strongly under UV (254 nm).
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Flash column chromatography (0-20% EtOAc in Hexanes).
-
Note: The product is susceptible to air oxidation. Store under nitrogen at -20°C.
-
Yield Expectation: 75–85%
Protocol 2: Library Generation via Reductive Amination
Objective: Create a secondary amine library targeting GPCRs.
Scientific Logic: We employ Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is mild and does not reduce the aldehyde to the alcohol at a significant rate. It selectively reduces the in situ formed iminium ion, preventing the formation of alcohol byproducts.
Procedure:
-
Imine Formation: Dissolve 5-(m-Tolyl)nicotinaldehyde (0.5 mmol) and the diverse amine (0.55 mmol) in DCE (Dichloroethane, 3 mL). Add Acetic Acid (1 drop) to catalyze imine formation. Stir for 30 mins.
-
Reduction: Add STAB (1.5 mmol) in one portion. Stir at RT for 12 hours.
-
Quench: Quench with saturated NaHCO₃ (aqueous).
-
Isolation: Extract with DCM. For library scale, pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (to remove non-basic impurities) and elute product with 2M NH₃ in MeOH.
Protocol 3: The Groebke-Blackburn-Bienaymé (GBB) Reaction[2]
Objective: Synthesize a kinase-focused Imidazo[1,2-a]pyridine scaffold.
Scientific Logic: This is a multicomponent reaction (MCR) combining the aldehyde, a 2-aminopyridine, and an isocyanide. The resulting scaffold is isosteric with ATP-mimetic drugs (e.g., Zolpidem, Alpidem). The reaction is driven by the acidity of the Schiff base intermediate and the nucleophilicity of the isocyanide.
Materials:
-
5-(m-Tolyl)nicotinaldehyde (1.0 eq)
-
2-Aminopyridine (1.0 eq)
-
tert-Butyl Isocyanide (1.1 eq)
-
Catalyst: Scandium Triflate Sc(OTf)₃ (5 mol%) or Ammonium Chloride (10 mol%)
-
Solvent: MeOH or TFE (2,2,2-Trifluoroethanol)
Step-by-Step Procedure:
-
Mixing: In a microwave vial, dissolve the aldehyde (0.5 mmol) and 2-aminopyridine (0.5 mmol) in TFE (2 mL).
-
Activation: Add Sc(OTf)₃ (12 mg). Stir for 10 minutes to allow pre-association.
-
Addition: Add tert-butyl isocyanide (0.55 mmol).
-
Reaction: Heat to 60°C (oil bath) or 100°C (Microwave) for 1 hour.
-
Observation: The reaction typically turns from yellow to deep orange/brown.
-
Purification: Evaporate volatiles. Purify via prep-HPLC or crystallization from Et₂O.
Mechanism Diagram:
Caption: The GBB Multicomponent Reaction pathway assembling the kinase-privileged core.
Data Summary & Quality Control
When characterizing the intermediate 5-(m-Tolyl)nicotinaldehyde, ensure the following specifications are met before proceeding to library synthesis.
| Analytical Parameter | Specification | Diagnostic Signal |
| 1H NMR (CDCl₃) | >95% Purity | Aldehyde proton: Singlet at ~10.1 ppm.Pyridine protons: Two doublets (~9.0, 8.8 ppm) and one triplet (~8.2 ppm).Tolyl-CH3: Singlet at ~2.4 ppm.[1] |
| LC-MS | Single Peak | [M+H]+ = 198.2 Da |
| Appearance | Visual | Off-white to pale yellow solid. (Darkening indicates oxidation). |
| TLC (3:1 Hex:EtOAc) | Rf ~ 0.4-0.5 | Distinct UV active spot; stains orange with DNP (2,4-dinitrophenylhydrazine). |
References
-
BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.Link
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: General Mechanisms and Protocols.Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
-
Bienaymé, H., & Bouzid, K. "A New Heterocyclic Multicomponent Reaction for the Synthesis of Fused 3-Aminoimidazoles." Angewandte Chemie Int. Ed., 1998.[2][3][4] (Foundational paper for GBB reaction). Link
-
Bagley, M. C., et al. "Ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling of pyridine-3-diazoonium salts." RSC Advances, 2015. (Relevant for pyridine coupling conditions). Link
Sources
Application Note: Optimized Condensation Protocols for 5-(m-Tolyl)nicotinaldehyde with Amines
Executive Summary
This application note details high-fidelity protocols for the condensation of 5-(m-Tolyl)nicotinaldehyde (CAS: 63021-45-4) with primary and secondary amines.[1] This scaffold is a privileged structure in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., p38 MAPK), PDE5 inhibitors, and other heterocyclic bioactive agents.
The presence of the basic pyridine nitrogen and the electron-rich m-tolyl moiety introduces specific electronic and solubility challenges.[1] This guide prioritizes Reductive Amination —the most critical transformation for this substrate in drug discovery—providing two distinct protocols: a Standard One-Pot Method for high-throughput library synthesis and a Titanium-Mediated Two-Step Method for sterically hindered or electron-deficient amines.[1]
Strategic Analysis of the Chemical System
Substrate Characteristics[1][2]
-
Electrophilicity: The aldehyde at the 3-position of the pyridine ring is highly electrophilic due to the electron-withdrawing nature of the heterocycle.[1] However, the m-tolyl group at position 5 donates electron density via induction and hyperconjugation, slightly modulating this reactivity compared to unsubstituted nicotinaldehyde.
-
Lewis Basicity: The pyridine nitrogen (
for the conjugate acid) can coordinate with Lewis acid catalysts (e.g., , ) or proton sources, potentially stalling the reaction or requiring stoichiometric adjustments. -
Sterics: The meta-methyl group on the phenyl ring is distal to the reaction center, meaning steric hindrance is minimal for the aldehyde itself, but it significantly impacts the solubility profile, often requiring chlorinated or ether-based solvents.[1]
Mechanistic Pathway
The condensation proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). In reductive amination, this imine is protonated to an iminium ion, which is then selectively reduced to the amine.
Figure 1: Mechanistic pathway for the reductive amination of 5-(m-Tolyl)nicotinaldehyde.[1]
Experimental Protocols
Protocol A: Standard One-Pot Reductive Amination
Best for: Library synthesis, unhindered primary/secondary amines, high-throughput screening.
Key Reagent: Sodium Triacetoxyborohydride (STAB,
Rationale
STAB is the reagent of choice because it is mild enough to reduce the iminium ion selectively without reducing the aldehyde or the pyridine ring.[1] It eliminates the need for toxic cyanoborohydrides.[1]
Materials
-
Substrate: 5-(m-Tolyl)nicotinaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reductant: Sodium triacetoxyborohydride (
) (1.5 equiv)[1] -
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]
Step-by-Step Procedure
-
Preparation: In a clean, dry vial equipped with a stir bar, dissolve 5-(m-Tolyl)nicotinaldehyde (1.0 mmol) in DCE (5 mL).
-
Amine Addition: Add the amine (1.1 mmol).
-
Acid Activation: Add Glacial Acetic Acid (1.0 mmol). Note: The acid catalyzes imine formation and buffers the basic pyridine nitrogen.[1]
-
Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: For valuable substrates, verify imine formation via LCMS (Look for M+Amine-18 mass).
-
-
Reduction: Add
(1.5 mmol) in one portion. -
Reaction: Stir at RT for 2–16 hours. Monitor by TLC or LCMS.[1]
-
Quench: Quench by adding saturated aqueous
(5 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Workup:
-
Extract with Dichloromethane (DCM) (
mL). -
Critical Step: Do not use strong acid washes (e.g., 1M HCl) during extraction, as the pyridine product will protonate and remain in the aqueous layer.
-
Dry combined organics over
, filter, and concentrate.[2]
-
-
Purification: Flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).
Protocol B: Titanium-Mediated Two-Step Amination
Best for: Sterically hindered amines, electron-deficient anilines, or when Protocol A fails to drive imine formation.[1]
Key Reagent: Titanium(IV) isopropoxide (
Rationale
acts as a strong Lewis acid and a water scavenger, driving the equilibrium toward the imine even with unreactive amines.Materials
-
Substrate: 5-(m-Tolyl)nicotinaldehyde (1.0 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (neat, 1.5 – 2.0 equiv)
-
Reductant: Sodium Borohydride (
) (2.0 equiv)[1] -
Solvent: Ethanol (absolute) or Methanol.
Step-by-Step Procedure
-
Complexation: In a dry flask under
, combine 5-(m-Tolyl)nicotinaldehyde (1.0 mmol) and the amine (1.2 mmol). -
Titanium Addition: Add
(2.0 mmol) neat. The mixture may become viscous.[1] -
Imine Formation: Stir at RT for 6–12 hours.
-
Optimization: If the amine is extremely hindered, heat to 40–50°C.
-
-
Solvent Dilution: Dilute the mixture with dry Ethanol (5 mL).
-
Reduction: Cool to 0°C. Add
(2.0 mmol) carefully (exothermic). -
Reaction: Allow to warm to RT and stir for 2 hours.
-
Quench (Titanium Workup):
-
Add water (1 mL) dropwise to hydrolyze the titanium salts.[1] A heavy white precipitate (
) will form. -
Dilute with EtOAc (20 mL).
-
-
Filtration: Filter the suspension through a pad of Celite to remove titanium salts.[1] Wash the pad thoroughly with EtOAc.[1]
-
Purification: Concentrate the filtrate and purify via column chromatography.
Optimization & Troubleshooting Guide
Solvent Selection Matrix
The choice of solvent significantly impacts reaction rate and solubility of the 5-aryl-nicotinaldehyde scaffold.[1]
| Solvent | Suitability | Notes |
| 1,2-Dichloroethane (DCE) | Excellent | Standard for STAB protocols.[1] Solubilizes the aromatic aldehyde well.[1] |
| THF | Good | Good alternative to chlorinated solvents; ensures homogeneity. |
| Methanol | Moderate | Use for |
| Toluene | Specific | Use for Dean-Stark azeotropic removal of water if forming stable imines/enamines.[1] |
Decision Tree for Conditions
Figure 2: Decision logic for selecting the optimal condensation protocol.
References
-
Biosynth. "5-(p-Tolyl)nicotinaldehyde | 229008-16-6." Biosynth Catalog. Accessed October 2023.[1] [1][4]
-
Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017.
-
Heinz, C., et al. "Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination." Journal of the American Chemical Society, 2018.[5]
-
Organic Chemistry Portal. "Amine Synthesis by Reductive Amination." Organic Chemistry Portal.
-
Parchem. "5-(m-Tolyl)nicotinaldehyde Product Data." Parchem Fine & Specialty Chemicals.[1]
-
National Institutes of Health (NIH). "Three-component reactions of aromatic amines... to access N-(hetero)aryl-4,5-unsubstituted pyrroles." PubMed Central.[1]
Sources
- 1. youtube.com [youtube.com]
- 2. rsc.org [rsc.org]
- 3. Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
Application Notes and Protocols for Scalable Synthesis of 5-Aryl Nicotinaldehydes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 5-Aryl Nicotinaldehydes
5-Aryl nicotinaldehydes are a pivotal class of chemical intermediates, forming the structural core of numerous compounds across the pharmaceutical and agrochemical industries. Their inherent functionalities—a reactive aldehyde group and a biaryl motif where a pyridine ring is substituted at the 5-position—offer a versatile scaffold for the synthesis of complex molecules with diverse biological activities. The pyridine core is a frequent feature in many kinase inhibitors and other therapeutic agents, making scalable and efficient access to these building blocks a critical objective in process chemistry and drug development.[1]
This comprehensive guide provides an in-depth exploration of scalable synthetic routes to 5-aryl nicotinaldehydes. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of the most robust catalytic systems, offering field-proven insights into reaction optimization, scalability, and purification. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers to adapt and troubleshoot effectively.
Core Synthetic Strategies: A Comparative Overview
The construction of the C-C bond between the pyridine ring and an aryl group is the cornerstone of 5-aryl nicotinaldehyde synthesis. While several methods exist, transition-metal-catalyzed cross-coupling reactions have become the industry standard due to their efficiency, functional group tolerance, and scalability. This guide will focus on the most prevalent and scalable of these: the Suzuki-Miyaura, Negishi, and Stille couplings. Additionally, we will explore the emerging field of direct C-H arylation as a potentially more atom-economical approach.
The Workhorse: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most widely employed method for the synthesis of 5-aryl nicotinaldehydes, primarily due to the operational simplicity, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[2][3] The reaction couples an organoboron reagent (typically a boronic acid or its ester) with an organic halide, in this case, 5-bromonicotinaldehyde, in the presence of a palladium catalyst and a base.[2]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding these steps is crucial for optimizing the reaction for large-scale production.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinaldehyde. This is often the rate-determining step. The choice of a bulky, electron-rich phosphine ligand on the palladium catalyst can accelerate this step.
-
Transmetalation: The aryl group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid. The choice of base and solvent system is critical to ensure efficient transmetalation without promoting side reactions.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[2]
This protocol provides a robust starting point for the synthesis of a variety of 5-aryl nicotinaldehydes. Optimization may be necessary for specific substrates.
Materials and Reagents:
-
5-Bromonicotinaldehyde
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/Water, 1,4-Dioxane/Water, 2-MeTHF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a clean, dry, and inerted reactor, charge 5-bromonicotinaldehyde (1.0 equiv).
-
Reagent Addition: Add the arylboronic acid (1.1-1.5 equiv) and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent system. A common and effective mixture is Toluene/Water (4:1). The use of more sustainable solvents like 2-MeTHF is encouraged for greener processes.
-
Inerting: Sparge the mixture with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen.
-
Catalyst Charging: Under a positive pressure of inert gas, add the palladium catalyst (0.1-2 mol%). For large-scale production, catalyst loading should be minimized to reduce costs and residual palladium in the final product.[4]
-
Reaction: Heat the mixture to 80-110 °C with efficient stirring. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can often be purified by recrystallization, which is a highly scalable method.
The choice of catalyst and base is critical for achieving high yields and reaction efficiency. The following table summarizes typical performance for the coupling of 5-bromopyridine derivatives, which are excellent analogs for 5-bromonicotinaldehyde.[5]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 5 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 8 | 92 | 2 |
| Pd(OAc)₂ + SPhos | SPhos | K₃PO₄ | 2-MeTHF/H₂O | 90 | 6 | 95 | 1 |
| Pd₂(dba)₃ + XPhos | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | 94 | 1.5 |
Yields are representative and can vary based on the specific arylboronic acid used.
The Negishi Coupling: An Alternative for Sensitive Substrates
The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organic halide.[6] This reaction is often advantageous when dealing with functional groups that are sensitive to the basic conditions of the Suzuki-Miyaura coupling. Organozinc reagents are typically more reactive than their boronic acid counterparts, which can lead to milder reaction conditions and shorter reaction times.
The catalytic cycle of the Negishi coupling is similar to the Suzuki-Miyaura, involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the transmetalation step, which does not require a base for activation. This can be a significant advantage for substrates with base-labile functional groups.
Materials and Reagents:
-
5-Bromonicotinaldehyde
-
Arylzinc halide (prepared in situ or from a commercial source)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppp))
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Organozinc Preparation (if necessary): In a separate, dry, and inerted flask, prepare the arylzinc halide from the corresponding aryl halide and activated zinc.
-
Reaction Setup: In the main reactor, dissolve 5-bromonicotinaldehyde (1.0 equiv) in the anhydrous solvent.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium or nickel catalyst (1-5 mol%).
-
Organozinc Addition: Slowly add the solution of the arylzinc halide (1.1-1.5 equiv) to the reaction mixture at room temperature or slightly elevated temperature.
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry, and concentrate. Purify by recrystallization or, if necessary, column chromatography.
The Stille Coupling: High Tolerance for Functional Groups
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[7] A key advantage of the Stille reaction is its exceptional tolerance for a wide variety of functional groups, as organostannanes are generally unreactive towards many common reagents. However, a significant drawback for large-scale applications is the toxicity of the tin byproducts and the difficulty in their complete removal from the final product.[8]
The catalytic cycle is analogous to the Suzuki and Negishi couplings. The transmetalation step involves the transfer of the aryl group from the tin atom to the palladium center. This step does not require a base, contributing to the reaction's broad functional group tolerance.
Materials and Reagents:
-
5-Bromonicotinaldehyde
-
Aryltrialkylstannane
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry and inerted flask, dissolve 5-bromonicotinaldehyde (1.0 equiv) and the aryltrialkylstannane (1.1-1.3 equiv) in the anhydrous solvent.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%).
-
Reaction: Heat the mixture to 80-120 °C. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Upon completion, cool the mixture and dilute with an organic solvent.
-
Purification: The removal of tin byproducts is a critical step. This can be achieved by washing the organic phase with an aqueous solution of potassium fluoride, which precipitates the tin as insoluble fluorides. Further purification is typically achieved through column chromatography or recrystallization.
Direct C-H Arylation: A Greener Future
Direct C-H arylation is an emerging and highly attractive strategy that avoids the pre-functionalization of the pyridine ring (i.e., bromination).[9] In this approach, a C-H bond on the pyridine ring is directly coupled with an aryl halide. This method is more atom-economical and can significantly shorten synthetic routes. However, controlling the regioselectivity on a pyridine ring can be challenging. For nicotinaldehyde, achieving selective arylation at the C-5 position is the primary goal.
The mechanism of direct C-H arylation typically involves a concerted metalation-deprotonation (CMD) pathway or an oxidative addition/reductive elimination cycle. The regioselectivity is influenced by the electronic and steric properties of the pyridine ring and the catalyst system. The electron-withdrawing nature of the aldehyde group at the C-3 position deactivates the C-2, C-4, and C-6 positions towards electrophilic attack, potentially favoring functionalization at the C-5 position.[10]
This is an area of active research, and optimized, scalable protocols are still being developed. The following is a general procedure based on recent literature for the direct arylation of electron-deficient pyridines.[10]
Materials and Reagents:
-
Nicotinaldehyde
-
Aryl halide (iodide or bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a bulky phosphine or N-heterocyclic carbene)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a pressure-rated vessel, combine nicotinaldehyde (1.0 equiv), the aryl halide (1.5-2.0 equiv), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), and the base (2.0-3.0 equiv).
-
Solvent and Inerting: Add the degassed solvent and seal the vessel. Purge with an inert gas.
-
Reaction: Heat the mixture to a high temperature (120-160 °C). Monitor the reaction for the formation of the desired 5-aryl nicotinaldehyde, paying close attention to the formation of other regioisomers.
-
Work-up and Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to isolate the desired isomer.
Scalability and Industrial Application: Key Considerations
Transitioning a synthetic route from the laboratory bench to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
-
Catalyst Loading: Minimizing the amount of expensive and toxic palladium catalyst is crucial. Catalyst loadings in the parts-per-million (ppm) range are often targeted in industrial processes.[4]
-
Solvent Selection: The choice of solvent should prioritize safety (high flash point), environmental impact (green chemistry principles), and ease of recovery and recycling. Solvents like 2-MeTHF are gaining popularity as greener alternatives to THF and dioxane.
-
Purification: Scalable purification methods such as crystallization are highly preferred over chromatography.[11][12] Developing a robust crystallization procedure is a key step in process development.
-
Flow Chemistry: Continuous flow processing offers significant advantages for scalability, including improved heat and mass transfer, enhanced safety, and the potential for process automation. Palladium-catalyzed cross-coupling reactions are well-suited for implementation in flow reactors.
Conclusion: A Strategic Approach to Synthesis
The synthesis of 5-aryl nicotinaldehydes is a well-established field, with the Suzuki-Miyaura coupling being the most mature and widely applicable method for scalable production. The Negishi and Stille couplings offer valuable alternatives, particularly when dealing with sensitive substrates, although the toxicity of tin reagents in the Stille reaction presents a significant challenge for pharmaceutical applications. The future of this field likely lies in the continued development of direct C-H arylation methods, which promise more sustainable and efficient synthetic routes.
For researchers and drug development professionals, a thorough understanding of the mechanistic principles behind these reactions is paramount. This knowledge enables the rational selection of catalysts, ligands, and reaction conditions, facilitating rapid optimization and troubleshooting. By embracing scalable and sustainable synthetic strategies, the chemical industry can continue to efficiently produce these vital building blocks for the medicines and materials of the future.
References
- BenchChem. (2025). Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide.
- BenchChem. (2025). 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
- Bellina, F., & Rossi, R. (2010). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Society Reviews, 39(11), 4349-4393.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.
- Plumb, K., & G. (2014). Continuous processing in the manufacture of active pharmaceutical ingredients. Organic Process Research & Development, 18(12), 1441-1443.
- ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
- Leadbeater, N. E., & Marco, M. (2002). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. The Journal of Organic Chemistry, 67(15), 5244-5248.
- Ciba-Geigy AG. (1994). Process for preparing 5-bromonicotinic acid. RU2039046C1.
- Hekmat, D. (2015). Large-scale crystallization of proteins for purification and formulation. Applied Microbiology and Biotechnology, 99(8), 3369-3382.
- Knochel, P., et al. (2018). Diastereoconvergent Negishi Cross-Coupling Using Functionalized Cyclohexylzinc Reagents. Organic Letters, 20(18), 5691-5695.
- Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Journal of Medicinal Chemistry, 54(10), 3451-3479.
- Skrydstrup, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
- Fu, G. C. (2008). Cross-Coupling of Heteroatomic Electrophiles. Accounts of Chemical Research, 41(11), 1555-1564.
- Hoarau, C., et al. (2018). Chemoselective Pd-Catalyzed Direct C-H Arylation of 5-Carboxyimidazoles: Unparalleled access to fused Imidazole-Based Tricycles containing 6-, 7- or 8-Membered Rings.
- Borthakur, D. R., & Boruah, R. C. (2013). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. Tetrahedron Letters, 54(32), 4287-4290.
- Chapman, M. S., et al. (2004). Large-scale production, purification and crystallization of wild-type adeno-associated virus-2. Journal of Virological Methods, 122(1), 17-27.
- Knochel, P., et al. (2024).
- Al-Zoubi, R. M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 894.
- Li, W., et al. (2013). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation.
- Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
- Procter, D. J., et al. (2024). Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. Organic Chemistry Frontiers, 11(1), 11-16.
- Daugulis, O., et al. (2012). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.
- El-Subbagh, H. I., & Al-Obaid, A. M. (1996). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. European Journal of Medicinal Chemistry, 31(12), 1017-1021.
- Fairlamb, I. J. S. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. European Journal of Organic Chemistry, 2009(20), 3299-3315.
- Hekmat, D., et al. (2013). Fast and scalable purification of a therapeutic full-length antibody based on process crystallization. Biotechnology and Bioengineering, 110(10), 2697-2707.
- Wencel-Delord, J., & Glorius, F. (2013).
- Sha, S.-C., et al. (2011). High-throughput Protein Purification and Quality Assessment for Crystallization. JoVE (Journal of Visualized Experiments), (55), e3065.
- Bayer CropScience AG. (2009).
- Knochel, P., et al. (2024).
- Colella, M., & Capodilupo, A. L. (2021). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
- Tan, Y., & Chen, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Ritter, T. (2016). New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology, 40(12), 32-35.
- McElvain, S. M. (1941). Nicotinic Acid. Organic Syntheses, Coll. Vol. 1, p.385 (1941); Vol. 2, p.49 (1922).
- Hoarau, C., et al. (2016). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines.
- Knochel, P. (2001). Bipyridine. Organic Syntheses, 78, 133.
- Doucet, H., & Dixneuf, P. H. (2011). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology, 1(2), 191-211.
- Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754-5757.
- Bayer Cropscience AG. (2009).
- Snieckus, V. (2011). High-throughput Protein Purification and Quality Assessment for Crystallization. JoVE (Journal of Visualized Experiments), (55), e3065.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Cacchi, S., & Fabrizi, G. (2011). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules, 16(8), 6528-6539.
- Scott, W. J., & Stille, J. K. (1985). Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies. Journal of the American Chemical Society, 107(24), 6547-6554.
Sources
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-scale crystallization of proteins for purification and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fast and scalable purification of a therapeutic full-length antibody based on process crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iris.unina.it [iris.unina.it]
Application Note: Catalytic Functionalization of 5-(m-Tolyl)nicotinaldehyde
Executive Summary & Strategic Analysis
5-(m-Tolyl)nicotinaldehyde (CAS: 887973-66-2) represents a privileged "biaryl pyridine" scaffold, ubiquitous in kinase inhibitors and GPCR modulators. Its value lies in the interplay between the electron-deficient pyridine core, the lipophilic m-tolyl ring, and the reactive aldehyde handle.
For the medicinal chemist, this molecule presents a chemo-selectivity puzzle. Standard electrophilic aromatic substitution is ineffective on the electron-poor pyridine ring. Conversely, the aldehyde is highly labile, prone to over-oxidation or non-selective reduction.
This guide details three high-precision catalytic methodologies to functionalize this scaffold, moving beyond trivial manipulations to construct complex molecular architectures.
The Reactivity Map
-
C3-Formyl Group: The primary handle. Susceptible to nucleophilic attack, but also capable of directing C-H activation.
-
C2 Position: Electronically activated (
-to-N) but sterically sensitive due to the adjacent formyl group. -
C4 Position: The "steric pocket," flanked by the formyl and m-tolyl groups. Functionalization here requires specific directing strategies.
-
C6 Position: The most accessible site for radical nucleophilic attack (Minisci-type reactivity).
Figure 1: Strategic reactivity map of 5-(m-Tolyl)nicotinaldehyde highlighting accessible sites for catalytic intervention.
Methodology A: Aldehyde-Directed C-H Arylation (Transient Directing Groups)[1][2][3]
Objective: Install an aryl or heteroaryl group at the C2 position without pre-functionalization. Mechanism: Pd(II) Catalysis with Transient Directing Groups (TDG).[1][2]
Conventional C-H activation requires a static directing group (like a pyridine or amide) installed before the reaction and removed after. The Transient Directing Group strategy uses a catalytic amine (e.g., an amino acid) that reversibly condenses with the aldehyde to form an imine. This imine coordinates Palladium, directs the C-H activation at the ortho (C2) position, and then hydrolyzes to regenerate the aldehyde.
Protocol 1: Pd(II)-Catalyzed C-H Arylation via Amino Acid TDG
Reagents & Materials:
-
Substrate: 5-(m-Tolyl)nicotinaldehyde (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
TDG Ligand: N-Acetylglycine or L-Valine (20 mol%)
-
Oxidant/Additive: AgOAc (2.0 equiv) - Acts as halide scavenger and re-oxidant if needed, though often not required for Ar-I coupling.
-
Solvent: HFIP (Hexafluoroisopropanol) / AcOH mixture (4:1)
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a 10 mL reaction vial, weigh Pd(OAc)₂ (0.1 mmol) and N-Acetylglycine (0.2 mmol). Add 1 mL of solvent and stir at room temperature for 10 minutes to form the active ligated species.
-
Substrate Addition: Add 5-(m-Tolyl)nicotinaldehyde (1.0 mmol) and the Aryl Iodide (1.5 mmol).
-
Reaction: Seal the vial and heat to 100°C for 12–24 hours.
-
Note: The reversible formation of the imine is the rate-determining entry step. HFIP is critical as a solvent to stabilize the cationic Pd intermediates.
-
-
Work-up: Cool to room temperature. Add 1N HCl (2 mL) and stir for 30 minutes. This step is crucial to ensure the transient imine is fully hydrolyzed back to the aldehyde product.
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Mechanistic Insight: The amino acid ligand plays a dual role: it forms the temporary directing imine and acts as an X-type ligand on Palladium to facilitate the C-H cleavage via a CMD (Concerted Metalation-Deprotonation) pathway.
Methodology B: Rh(I)-Catalyzed Intermolecular Hydroacylation
Objective: Transform the aldehyde C-H bond into a ketone (C-C bond) by inserting an alkene or alkyne. Mechanism: Rh(I) C-H Oxidative Addition (Hydroacylation).
This method is superior to Grignard addition/oxidation sequences because it is atom-economical and avoids the use of harsh nucleophiles that might attack the pyridine ring. It preserves the oxidation state of the carbonyl.
Protocol 2: Synthesis of 3-Acyl-5-(m-Tolyl)pyridines
Reagents & Materials:
-
Substrate: 5-(m-Tolyl)nicotinaldehyde (1.0 equiv)
-
Alkene Source: 1-Octene or tert-Butyl Acrylate (1.2 equiv)
-
Catalyst: [Rh(cod)Cl]₂ (2.5 mol%)
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or specific small-bite angle phosphines (5 mol%)
-
Additive: 2-Amino-3-picoline (20 mol%) - Co-catalyst for chelation assistance.
-
Solvent: Toluene, anhydrous.
Step-by-Step Workflow:
-
Glovebox/Schlenk Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Catalyst Mix: Add [Rh(cod)Cl]₂ (0.025 mmol) and dppf (0.05 mmol) to Toluene (2 mL). Stir until the solution turns orange/red (active catalyst formation).
-
Substrate Addition: Add 5-(m-Tolyl)nicotinaldehyde (1.0 mmol) and the catalytic additive (2-Amino-3-picoline).
-
Why the additive? The 2-amino-3-picoline forms a transient imine (similar to Method A) which acts as a chelating group to stabilize the Rh-acyl intermediate, preventing the common side reaction of decarbonylation (loss of CO).
-
-
Alkene Injection: Add the alkene (1.2 mmol) via syringe.
-
Heating: Heat to 130°C for 16 hours in a sealed vessel.
-
Hydrolysis & Work-up: Cool the mixture. Add 1N HCl (aq) and stir vigorously for 1 hour to hydrolyze the transient imine.
-
Isolation: Neutralize with NaHCO₃, extract with DCM, and purify via silica gel chromatography.
Methodology C: Late-Stage Core Functionalization (Photoredox Minisci)
Objective: Alkylate the electron-deficient pyridine ring at the C6 position. Mechanism: Radical Minisci Reaction (Photoredox Catalysis).
Classic Minisci reactions use Ag(I)/Persulfate and are often too harsh for complex scaffolds. The modern photoredox approach uses visible light to generate alkyl radicals from carboxylic acids or alkyl halides under mild conditions.
Protocol 3: C6-Alkylation via Ir-Photocatalysis
Reagents & Materials:
-
Substrate: 5-(m-Tolyl)nicotinaldehyde (1.0 equiv)
-
Radical Precursor: Pivalic acid (or any alkyl carboxylic acid) (2.0 equiv)
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)
-
Oxidant: (NH₄)₂S₂O₈ (1.5 equiv) or specific N-oxide oxidants.
-
Acid: TFA (1.0 equiv) - Protonates the pyridine to activate it.
-
Solvent: DMSO or CH₃CN/H₂O.
-
Light Source: Blue LEDs (450 nm).
Step-by-Step Workflow:
-
Reaction Assembly: In a clear borosilicate vial, combine the substrate (0.5 mmol), Pivalic acid (1.0 mmol), Photocatalyst (0.005 mmol), and oxidant.
-
Solvation: Add DMSO (5 mL) and TFA (0.5 mmol). Degas the solution by sparging with Nitrogen for 10 minutes (Oxygen quenches the radical states).
-
Irradiation: Place the vial 2-3 cm from the Blue LED source. Stir vigorously. A fan should be used to keep the reaction at room temperature (~25°C).
-
Monitoring: Monitor by LC-MS. Reaction typically completes in 6–12 hours.
-
Work-up: Dilute with water and neutralize with sat. NaHCO₃. Extract with EtOAc.
-
Note: The pyridine nitrogen must be deprotonated during workup to recover the product.
-
-
Purification: The product will now have an alkyl group at C6.
Figure 2: Mechanistic pathway for the Photoredox Minisci alkylation targeting the C6 position.
Summary of Conditions
| Methodology | Target Site | Catalyst System | Key Reagents | Strategic Value |
| TDG C-H Arylation | C2 (Ortho) | Pd(OAc)₂ / Amino Acid | Aryl Iodide, AgOAc | Direct arylation without pre-functionalization. |
| Hydroacylation | Aldehyde (C-H) | [Rh(cod)Cl]₂ / dppf | Alkene, 2-Amino-3-picoline | Converts -CHO to Ketone; Atom economical. |
| Minisci Alkylation | C6 (Ring) | Ir-Photocatalyst | Carboxylic Acid, Blue LED | Adds alkyl groups to the electron-deficient core.[3] |
References
-
Transient Directing Groups for C-H Activation
-
Zhang, F.-L., et al. "Pd(II)-catalyzed site-selective C(sp3)-H functionalization of aldehydes using a transient directing group." Nature Chemistry, 2016 , 8, 810-815. Link
- Note: This foundational work establishes the amino acid TDG strategy applicable to aldehyde substr
-
-
Rh-Catalyzed Hydroacylation
-
Willis, M. C. "Hydroacylation: The activation of aldehydes and their reaction with alkenes and alkynes." Chemical Reviews, 2010 , 110(2), 725-757. Link
- Note: Comprehensive review covering the suppression of decarbonylation using chelation (2-aminopicoline str
-
-
Photoredox Minisci Reaction
-
Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019 , 58(39), 13666-13699. Link
- Note: Details the Ir-catalyzed mechanism and regioselectivity rules for pyridine functionaliz
-
-
Synthesis of 5-(m-Tolyl)
-
BenchChem. "Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes." BenchChem Protocols, 2025 . Link
- Note: General Suzuki coupling protocols for 5-aryl nicotinaldehydes.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(m-Tolyl)nicotinaldehyde
Current Status: Operational Ticket ID: PUR-5MTNA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Triage & Initial Assessment
User Query: "My crude 5-(m-Tolyl)nicotinaldehyde is a dark, viscous oil/solid mixture. NMR shows starting materials and residual palladium. How do I purify this to >98% for biological assays?"
Scientist’s Analysis: The synthesis of 5-(m-Tolyl)nicotinaldehyde typically involves a Suzuki-Miyaura coupling between 5-bromo-3-pyridinecarboxaldehyde and 3-methylphenylboronic acid. The crude profile you described suggests three primary contamination vectors:
-
Homocoupling Byproducts: Biaryls from the boronic acid.
-
Catalyst Residue: Palladium black or soluble Pd-ligand complexes (causing the dark color).
-
Unreacted Starting Material: Halopyridines or boronic acids.
Decision Matrix: Select Your Protocol
Figure 1: Decision tree for selecting the optimal purification workflow based on crude quality.
Method A: Bisulfite Adduct Purification (Recommended)[1]
Context: This method exploits the reversible formation of a water-soluble bisulfite adduct. It is the most robust method for separating aldehydes from non-aldehyde impurities (biaryls, halides, and catalyst ligands) which remain in the organic phase [1].[1]
The Protocol
Step 1: Adduct Formation [2][3]
-
Dissolve the crude 5-(m-Tolyl)nicotinaldehyde in a minimal amount of Ethyl Acetate (EtOAc) or Toluene .
-
Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.
-
Vigorously stir the biphasic mixture for 2–4 hours.
Step 2: Washing (Impurity Removal)
-
Transfer to a separatory funnel.[6]
-
Separate the layers.[5][6] Keep the Aqueous Layer (contains product) and/or the solid precipitate.
-
Wash the aqueous layer (or solid suspended in water) with fresh EtOAc (2x).
-
Result: Non-aldehyde impurities (boronic acids, dimers) are extracted into the organic waste.[1]
-
Step 3: Regeneration
-
Combine the aqueous phase/solid adduct with fresh EtOAc.
-
Slowly add saturated Sodium Carbonate (Na₂CO₃) or 10% NaOH until pH > 10.
-
Caution: Exothermic. Do not use strong acid; it liberates SO₂ gas.
-
-
Stir for 30 minutes. The regenerated aldehyde will migrate back into the EtOAc layer.
-
Separate, dry (MgSO₄), and concentrate the organic layer.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| No precipitate forms | Adduct is water-soluble (common for pyridines). | Proceed with liquid-liquid extraction; keep the aqueous layer. |
| Low Recovery | Incomplete regeneration. | Ensure pH is >10 during the regeneration step; stir longer. |
| Emulsion | Pyridine basicity interfering.[7] | Add brine to the aqueous phase to break the emulsion. |
Method B: Flash Column Chromatography
Context: Pyridine derivatives often "streak" on silica gel due to interactions between the basic nitrogen and acidic silanols. This results in broad peaks and poor separation [2].
Optimized Conditions
-
Stationary Phase: High-performance Silica Gel (40–63 µm).
-
Mobile Phase Modifier: 1% Triethylamine (Et₃N) must be added to the mobile phase to cap silanol groups.
-
Gradient System: Hexane/Ethyl Acetate (or DCM/MeOH for more polar impurities).
Step-by-Step Gradient:
| Column Volume (CV) | % Solvent B (EtOAc) | Purpose |
| 0–2 | 0% | Equilibrate & elute non-polar biaryls. |
| 2–5 | 0% → 20% | Elute unreacted halides. |
| 5–15 | 20% → 50% | Elute 5-(m-Tolyl)nicotinaldehyde. |
| 15+ | 100% | Flush polar oxidation byproducts (acids). |
Visual Workflow: Chromatography Logic
Figure 2: Fractionation strategy for pyridine aldehydes.
Method D: Palladium Scavenging (Critical for Biological Use)
Context: Even after chromatography, Pd residues can remain trapped in the pyridine lattice. For drug development (GLP/GMP), Pd must be < 10 ppm [3].[1]
Protocol:
-
Dissolve the semi-pure product in THF or DCM .
-
Add SiliaMetS® Thiol or QuadraPure™ TU resin (metal scavengers) at 10–20 wt% relative to the crude mass.
-
Stir at 40°C for 4–12 hours.
-
Filter through a 0.45 µm PTFE filter or a pad of Celite.
-
Concentrate the filtrate.
FAQs: Expert Insights
Q: My product is solidifying into a waxy mass. Is this normal? A: Yes. 5-Aryl-nicotinaldehydes often have melting points between 40°C and 90°C depending on the substituent [4]. The meta-tolyl group lowers symmetry compared to para, often resulting in lower melting points or supercooled oils. If it waxes, try triturating with cold Pentane or Diethyl Ether to induce crystallization.[1]
Q: Can I use acid extraction to purify the pyridine? A: Proceed with Caution. While pyridines can be extracted into aqueous HCl, the aldehyde moiety is sensitive to acid-catalyzed hydration or polymerization. If you must use acid extraction, use weak acid (1M HCl), keep it cold (0°C), and minimize contact time before neutralizing.[1]
Q: The aldehyde peak in NMR is small, but a new peak appeared at 10 ppm. A: Check for oxidation. The aldehyde proton (CHO) typically appears around 10.0–10.2 ppm. If this decreases and a broad singlet appears around 11–13 ppm, your product has oxidized to 5-(m-Tolyl)nicotinic acid . Store the purified product under Argon at -20°C.
References
-
Boucher, M. M., et al. (2017).[1][5] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. Link[1]
-
Li, J. J. (2011).[1] "Chapter 2: Pyridines." Name Reactions in Heterocyclic Chemistry II. (General reference on Pyridine handling and chromatography).
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. Link
-
ChemicalBook. (n.d.). "5-Methylpyridine-3-carboxaldehyde Properties." (Analogue reference for physical state).[8] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Workup [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Methylpyridine-3-carboxaldehyde CAS#: 100910-66-5 [m.chemicalbook.com]
Technical Support Dossier: Storage and Handling of 5-(m-Tolyl)nicotinaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 5-(m-Tolyl)nicotinaldehyde. The inherent reactivity of the aldehyde functional group makes this compound susceptible to degradation, primarily through oxidation. Following the protocols and recommendations outlined below will ensure the long-term integrity of the material, leading to more reliable and reproducible experimental outcomes.
Understanding the Challenge: The Inherent Instability of Aromatic Aldehydes
5-(m-Tolyl)nicotinaldehyde is an aromatic aldehyde, a class of compounds known for their susceptibility to autoxidation. The primary degradation pathway involves the conversion of the aldehyde functional group (-CHO) to a carboxylic acid (-COOH), forming 5-(m-Tolyl)nicotinic acid. This process is accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[1][2] The presence of the resulting acidic impurity can further catalyze other degradation pathways, such as polymerization.[2]
Caption: Oxidation of 5-(m-Tolyl)nicotinaldehyde.
Frequently Asked Questions (FAQs)
This section addresses the most common user queries regarding the stability and handling of 5-(m-Tolyl)nicotinaldehyde.
Q1: What are the ideal storage conditions for long-term stability?
To minimize degradation, 5-(m-Tolyl)nicotinaldehyde should be stored with strict exclusion of atmospheric oxygen, light, and moisture. The ideal conditions are summarized below.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation.[3][4] Argon is often preferred due to its higher density, which provides a more stable blanket over the compound.[3] |
| Temperature | 2 - 8 °C | Reduces the rate of chemical degradation. |
| Container | Amber Glass Vial with PTFE-lined Cap | Protects from light to prevent photo-oxidation and provides an excellent chemical barrier.[1] |
| Handling | Use Air-Free Techniques | Prevents the introduction of air and moisture during sample retrieval.[5][6] |
Q2: My project requires using this compound over several months. What is the best way to aliquot and store it?
Upon receiving a new batch, it is highly recommended to aliquot the material into smaller, single-use vials inside a glovebox or using a Schlenk line. This practice minimizes the repeated exposure of the bulk material to potential atmospheric contamination. Each aliquot vial should be purged with inert gas, sealed tightly, and stored under the recommended conditions.[7]
Q3: Should I use a chemical stabilizer or antioxidant?
For high-purity applications, adding stabilizers is generally discouraged as it introduces an impurity. However, for applications where a minor additive is tolerable, a radical scavenger can extend shelf life.[8]
| Antioxidant | Typical Concentration | Class |
| Butylated Hydroxytoluene (BHT) | 50 - 250 ppm | Hindered Phenol |
| Vitamin E (α-Tocopherol) | 100 - 500 ppm | Natural Phenolic |
Note: The choice and concentration of an antioxidant should be validated for your specific application to ensure it does not interfere with downstream processes. Common synthetic antioxidants include butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT).[9]
Q4: How can I verify the purity of my stored 5-(m-Tolyl)nicotinaldehyde before an experiment?
Regular quality control is crucial. Several analytical methods can be employed to assess purity and detect the presence of the 5-(m-Tolyl)nicotinic acid degradant.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most reliable methods for quantifying purity and identifying degradation products.[10]
-
Spectroscopic Methods:
-
¹H NMR: Look for the disappearance of the characteristic aldehyde proton signal (typically δ 9-10 ppm) and the appearance of a broad carboxylic acid proton signal (δ 10-13 ppm).
-
FT-IR: The presence of a broad O-H stretch (approx. 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch are indicative of carboxylic acid formation.
-
-
Qualitative Chemical Tests: Tollen's test (the "silver mirror test") can confirm the presence of the aldehyde functional group.[11][12] A diminished or negative result for a previously pure sample suggests significant degradation.
Q5: I suspect my material has partially oxidized. Can I still use it?
This depends entirely on the tolerance of your experiment to the corresponding carboxylic acid impurity. For many sensitive applications, such as catalysis or pharmaceutical synthesis, the presence of this impurity is unacceptable. If the material is deemed unusable, it should either be repurified (e.g., via column chromatography or recrystallization) or a new, verified batch should be used.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low reaction yield or unexpected side products | Partial oxidation of the aldehyde starting material. The carboxylic acid impurity may alter reaction conditions (e.g., pH) or compete in reactions. | 1. Verify the purity of the aldehyde using the QC methods in Protocol 2 . 2. If purity is <98%, consider purification or using a fresh batch. 3. Review storage and handling procedures to prevent future degradation. |
| Compound has changed color or consistency | Significant degradation, possibly including polymerization catalyzed by acidic oxidation products.[2] | Discard the material. Do not attempt to use it, as the identity and concentration of impurities are unknown. |
| Difficulty dissolving the compound in a non-polar solvent | The oxidized product, 5-(m-Tolyl)nicotinic acid, is significantly more polar than the parent aldehyde, leading to decreased solubility in non-polar solvents. | This is a strong indicator of oxidation. Confirm with analytical testing (Protocol 2). |
Detailed Experimental Protocols
Protocol 1: Long-Term Storage of 5-(m-Tolyl)nicotinaldehyde under Inert Atmosphere
This protocol describes the standard procedure for aliquoting and storing the compound to maximize its shelf life.
Materials:
-
5-(m-Tolyl)nicotinaldehyde (as received)
-
Inert gas (high-purity Argon or Nitrogen) with regulator and tubing
-
Glovebox or Schlenk line
-
Appropriately sized amber glass vials with PTFE-lined septa caps
-
Syringes and needles (oven-dried)[6]
Procedure:
-
Preparation: Place the bulk container of the aldehyde, new vials, caps, and any necessary tools (spatula, etc.) inside the glovebox antechamber. Purge the antechamber according to the glovebox operating procedure. Alternatively, set up the materials on a Schlenk line.
-
Inert Environment: Ensure the main chamber of the glovebox has a stable, low-oxygen (<10 ppm) and low-moisture (<10 ppm) atmosphere.
-
Aliquoting: Carefully open the main container. Dispense the desired amount of 5-(m-Tolyl)nicotinaldehyde into each of the smaller amber vials.
-
Sealing: Place a PTFE-lined septum cap on each vial and crimp or screw it on securely.
-
Backfilling (if not in a glovebox): If using a Schlenk line, insert a needle connected to the inert gas line into the vial's septum, and a second "vent" needle. Gently purge the headspace of the vial for 1-2 minutes to displace any residual air. Remove the vent needle first, followed by the gas inlet needle to maintain a positive pressure.
-
Labeling & Storage: Clearly label each vial with the compound name, lot number, and date. Store the vials in a refrigerator at 2-8 °C.
Protocol 2: Quality Control - Purity Assessment by HPLC
This protocol provides a general method for determining the purity of 5-(m-Tolyl)nicotinaldehyde and detecting the presence of its primary oxidation product.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water with 0.1% Formic Acid (FA)
-
Sample of 5-(m-Tolyl)nicotinaldehyde
-
(Optional) Reference standard of 5-(m-Tolyl)nicotinic acid
Procedure:
-
Sample Preparation: Prepare a stock solution of the aldehyde in ACN at approximately 1 mg/mL. Dilute further to ~50 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the prepared sample.
-
The parent aldehyde will elute as the major peak. The more polar carboxylic acid oxidation product will have a shorter retention time.
-
Integrate the peak areas. Calculate purity as: (Area of Aldehyde Peak / Total Area of All Peaks) * 100%.
-
Storage & Handling Workflow
Caption: Decision workflow for handling 5-(m-Tolyl)nicotinaldehyde.
References
- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
- Biosynth. 5-(p-Tolyl)nicotinaldehyde.
- Sigma-Aldrich. Handling air-sensitive reagents AL-134.
- Creative Proteomics. Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
- MDPI. Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. [https://vertexaisearch.cloud.gegradable Plastics*. [https://vertexaisearch.cloud.g
Sources
- 1. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 2. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 3. Inert gas - Wikipedia [en.wikipedia.org]
- 4. airproducts.ie [airproducts.ie]
- 5. web.mit.edu [web.mit.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 8. specialchem.com [specialchem.com]
- 9. Advances in Natural Antioxidants for Food Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
Technical Support Center: Troubleshooting Suzuki Coupling of Pyridine Aldehydes
Case ID: SUZ-PYR-ALD-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Scope: Troubleshooting low yields, catalyst deactivation, and side reactions in Suzuki-Miyaura cross-coupling involving pyridine carboxaldehydes.
Executive Summary: The "Double Trouble" Substrate
Coupling pyridine aldehydes presents a unique intersection of two distinct chemical challenges: catalyst poisoning (from the pyridine nitrogen) and functional group instability (from the aldehyde).
If your reaction is failing, it is likely falling into one of three failure modes:
-
The "Stalled" Cycle: The pyridine nitrogen coordinates to the Palladium (Pd) center, displacing ligands and shutting down the catalytic cycle.
-
The "Base" Trap: Standard bases (e.g., hydroxides, alkoxides) trigger Cannizzaro disproportionation or aldol condensation on the aldehyde before coupling occurs.
-
The "Protodeboronation" Sink: If you are using a pyridyl boronate, the C-B bond is chemically labile and hydrolyzes rapidly, destroying your nucleophile.
Diagnostic Workflow
Before altering your protocol, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure.
Issue Category 1: Catalyst Poisoning (The Pyridine Effect)
Symptom: Reaction stalls early. Starting material is recovered.[1] Root Cause: The pyridine nitrogen lone pair is a competent ligand. It binds to the Pd(II) intermediate, forming a stable Pd(Ar)(X)(Pyridine)_2 complex that cannot undergo transmetalation.
Technical Solution: Ligand Overpowering
You must use a ligand that binds to Pd more strongly than the pyridine nitrogen or is bulky enough to sterically preclude pyridine coordination.
Recommended Ligand Systems:
| Ligand Class | Specific Ligand | Why it Works | Protocol Adjustment |
| Dialkylbiaryl Phosphines | XPhos , SPhos | Extremely bulky; creates a "protective shell" around Pd, preventing N-coordination. | Use 1:1 to 1:2 Pd:Ligand ratio. Pre-heating catalyst not required. |
| Bis-phosphines | dppf , dppb | Bidentate chelation effect prevents displacement by monodentate pyridine. | Good for standard couplings. Often requires higher temp (80-100°C). |
| Tri-tert-butylphosphine | P(t-Bu)₃ | High electron density accelerates oxidative addition; bulk prevents poisoning. | Air sensitive.[2] Use Pd(P(t-Bu)3)2 or HBF4 salt. |
Expert Tip: Avoid Pd(PPh3)4 for difficult pyridine couplings. Triphenylphosphine is too labile and easily displaced by the pyridine substrate.
Issue Category 2: Aldehyde Instability
Symptom: Starting material consumed, but reaction mixture turns into black tar or shows multiple polar spots on TLC. Root Cause: The aldehyde group is electrophilic and sensitive to base.
-
Cannizzaro Reaction: Base-mediated disproportionation into alcohol and carboxylic acid.
-
Aldol Condensation: Reaction with enolizable ketones (if present) or self-condensation.
Technical Solution: Base Management
Switch from strong, soluble bases to mild or heterogeneous bases.
Base Selection Guide:
-
Standard (Avoid): NaOH, KOH, NaOEt. Too strong/nucleophilic. Will attack aldehyde.
-
Recommended (Mild): K3PO4 (Potassium Phosphate Tribasic). It buffers the pH and is less nucleophilic.
-
Recommended (Heterogeneous): K2CO3 or Cs2CO3 in Dioxane/Water (anhydrous if possible) . Low solubility limits the effective concentration of base in the organic phase, protecting the aldehyde.
-
Advanced (Anhydrous): KF (Potassium Fluoride) or CsF. Useful if the aldehyde is extremely sensitive.
Issue Category 3: The "Protodeboronation" Trap
(Relevant if using Pyridyl Boronic Acids)
Symptom: The halide remains, but the boronic acid disappears and is replaced by the de-boronated arene (Pyridine-H). Root Cause: 2-Pyridine boronic acids are unstable.[3] The basic nitrogen facilitates a mechanism where the C-B bond hydrolyzes rapidly in the presence of water and base.
Technical Solution: Slow Release or Protected Boronates
Do not use free 2-pyridine boronic acid. Use a derivative that masks the boron or releases it slowly.[4]
-
MIDA Boronates: These are indefinitely stable. They slowly hydrolyze in the reaction mixture to release the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of unstable species low.
-
Trifluoroborates (-BF3K): More stable than acids, but still require careful hydrolysis.
-
Protocol: Switch to anhydrous conditions using a Copper (I) co-catalyst (e.g., CuI-mediated coupling) or use the Burke Protocol (slow addition of base).
Validated Protocol: Coupling of 2-Bromo-pyridine-5-carboxaldehyde
This protocol is designed to mitigate both poisoning and aldehyde degradation.
Reagents:
-
Electrophile: 2-Bromo-pyridine-5-carboxaldehyde (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%)
-
Alternative:Pd(dppf)Cl2 (5 mol%)
-
-
Base: K3PO4 (2.0 equiv) - finely ground
-
Solvent: 1,4-Dioxane / Water (10:1 ratio)
Step-by-Step Procedure:
-
Degassing (Critical): Charge a reaction vial with the solid reagents (Halide, Boronic Acid, Base). Do not add Catalyst yet. Cap and purge with Argon/Nitrogen for 10 minutes.
-
Solvent Prep: Sparge the solvent mixture (Dioxane/Water) with Argon for 20 minutes separately.
-
Catalyst Addition: Open the vial under positive Argon flow, add the Pd source and Ligand (or pre-catalyst).
-
Solvation: Add the degassed solvent via syringe.
-
Reaction: Heat to 80-90°C .
-
Note: Do not reflux aggressively. 80°C is usually sufficient for XPhos systems.
-
-
Monitoring: Monitor by LCMS or TLC after 2 hours.
-
Look for: If the reaction stalls at 50% conversion, add a second portion of catalyst (1 mol%) and boronic acid (0.2 equiv).
-
FAQ: Troubleshooting Specific Errors
Q: I see a "homocoupling" dimer of my boronic acid. What happened? A: This indicates oxidative coupling.[5][6] It usually means oxygen was present in the system (insufficient degassing) or the oxidative addition to the halide was too slow (catalyst poisoning).
-
Fix: Degas more thoroughly (freeze-pump-thaw).[4] Increase the amount of boronic acid to 1.5 equiv.
Q: Can I use microwave heating? A: Yes, but be cautious with aldehydes. Microwave superheating can accelerate the Cannizzaro side reaction. Limit temperature to 100°C and hold time to 30 mins.
Q: My product is stuck in the aqueous layer during workup. A: Pyridine aldehydes are polar.
-
Fix: Do not use simple Ether/Water extraction. Adjust aqueous layer pH to ~7-8. Extract with DCM (Dichloromethane) or EtOAc/THF mixtures. Salting out the aqueous layer with NaCl helps.
References
-
Mechanisms of Catalyst Poisoning
-
Ligand Selection (Buchwald)
-
Protodeboronation of Pyridines
-
MIDA Boronates (Slow Release)
-
Aldehyde Tolerance in Suzuki
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Removal in 5-(m-Tolyl)nicotinaldehyde Synthesis
This guide provides in-depth technical assistance for researchers, chemists, and process development professionals facing challenges with the removal of residual metal catalysts from the synthesis of 5-(m-Tolyl)nicotinaldehyde. This critical purification step is paramount for ensuring the compound's suitability for downstream applications, particularly in drug development, where stringent purity standards are required.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding catalyst removal.
Q1: Why is it critical to remove residual metal catalysts like palladium from my 5-(m-Tolyl)nicotinaldehyde preparation?
A1: The removal of residual metal catalysts is essential for several reasons:
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities.[1][2][3][4] Palladium, a common catalyst in cross-coupling reactions used to synthesize bi-aryl compounds like 5-(m-Tolyl)nicotinaldehyde, is classified as a Class 2A element, requiring risk assessment and control.[4] The permitted daily exposure (PDE) limits are set to protect patient safety.[2][3][4]
-
Downstream Reaction Integrity: Residual redox-active metals can interfere with or catalyze unwanted side reactions in subsequent synthetic steps, leading to impurity formation and reduced yields.[5]
-
Product Stability: Trace metals can catalyze the degradation of the final product, affecting its shelf life and stability.
-
Toxicological Concerns: Many transition metals are toxic and must be removed to ensure the safety of the final compound, especially for pharmaceutical applications.[5]
Q2: My synthesis of 5-(m-Tolyl)nicotinaldehyde involves a Suzuki or similar cross-coupling reaction. What form is the residual palladium likely in?
A2: Following a cross-coupling reaction, residual palladium can exist in several forms, which complicates its removal:
-
Homogeneous Species: Soluble Pd(0) or Pd(II) complexes, often coordinated to ligands or your product.
-
Heterogeneous Species: Insoluble palladium metal (Pd(0)), often as fine black particles or colloids ("palladium black").
-
Leached Species: If a supported catalyst (e.g., Pd/C) is used, soluble palladium species can leach from the solid support into the reaction mixture.
The specific form depends on the reaction conditions, ligands, and work-up procedure. Understanding the likely state of the palladium is key to selecting the right purification strategy.
Q3: Can I simply rely on standard silica gel column chromatography to remove the catalyst?
A3: While sometimes effective for removing certain polar metal complexes, standard silica gel chromatography is often insufficient on its own.[6] Non-polar palladium complexes or fine colloidal palladium may co-elute with your product.[7] Furthermore, the aldehyde and pyridine functionalities in 5-(m-Tolyl)nicotinaldehyde can interact with silica, potentially leading to product streaking, degradation, or irreversible binding, which complicates purification.
Q4: What are the main strategies for removing metal catalysts?
A4: The primary methods can be categorized as follows:
-
Adsorption: Using materials with a high surface area to bind the metal. Common adsorbents include activated carbon and silica.[8][9][10]
-
Scavenging: Employing functionalized materials (scavengers) that selectively chelate and bind to the metal, allowing for easy removal by filtration.[11][12][13]
-
Crystallization/Precipitation: Purifying the final product through crystallization often leaves impurities, including metals, in the mother liquor.[6][8]
-
Extraction: Using an aqueous wash, sometimes with a chelating agent like EDTA, to extract soluble metal salts.[7]
The optimal strategy often involves a combination of these techniques.
Section 2: In-Depth Troubleshooting Guide
This section provides solutions to specific problems encountered during the purification process.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Rationale |
| High palladium levels (>50 ppm) remain after silica gel chromatography. | 1. The palladium is in a non-polar, soluble form that has low affinity for silica. 2. The palladium is colloidal and is passing through the column with the solvent front. 3. The aldehyde or pyridine moiety of the product is complexing with the palladium, causing it to co-elute. | Primary Solution: Implement a metal scavenger treatment before chromatography. Thiol-functionalized silica or resins are highly effective for scavenging soft metals like palladium.[14] The thiol group forms a strong covalent bond with palladium, creating a solid that can be filtered off. Secondary Solution: Treat the crude product solution with activated carbon.[9] Its high surface area provides many sites for palladium adsorption.[15] Use 5-10% w/w of carbon, stir for 2-4 hours, and then filter through a pad of celite to remove the carbon and adsorbed metal.[7] |
| My product, 5-(m-Tolyl)nicotinaldehyde, appears to be degrading during purification. | 1. The aldehyde functional group is sensitive to acidic or basic conditions. Standard silica gel can be slightly acidic. 2. Oxidation of the aldehyde to the corresponding carboxylic acid, potentially catalyzed by residual metals. 3. The nitrogen on the pyridine ring can be quaternized or interact strongly with acidic media. | Solution: Use deactivated or neutral chromatography media. You can either purchase neutral silica/alumina or prepare it by washing standard silica gel with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v) and then re-equilibrating with your mobile phase. This neutralizes acidic sites, preventing product degradation. |
| A metal scavenger treatment failed to significantly reduce palladium levels. | 1. Incorrect Scavenger Choice: The chosen scavenger's functional group may not have a high affinity for the specific form of palladium in your mixture. 2. Insufficient Equivalents/Time/Temperature: The reaction between the scavenger and the metal may be slow or require more scavenger. 3. Steric Hindrance: The palladium may be sterically shielded by bulky ligands or by complexing with the product molecule, preventing the scavenger from accessing it. | Troubleshooting Steps: 1. Screen Scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one. 2. Optimize Conditions: Increase the equivalents of scavenger (start with 3-5 eq. relative to the theoretical metal amount), increase the reaction time (e.g., overnight), and/or gently heat the mixture (e.g., 40-50 °C) to improve kinetics. 3. Use a Competitive Ligand: Add a small amount of a ligand with a high affinity for palladium, like triphenylphosphine, to displace the metal from your product. The liberated palladium can then be more easily captured by the scavenger. |
| How do I accurately measure the final concentration of residual palladium? | The final concentration of trace metals is below the detection limit of standard techniques like NMR or LC-MS. | Required Method: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the industry-standard technique for quantifying trace elemental impurities at the parts-per-million (ppm) or parts-per-billion (ppb) level.[16][17][18][19] Samples must be carefully prepared, typically involving digestion in strong acid (e.g., nitric and hydrochloric acid) to ensure all palladium is dissolved and atomized for analysis.[17][20] |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Metal Scavenging with Thiol-Functionalized Silica
This protocol is a robust first-line approach for removing palladium post-reaction.
-
Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up to remove inorganic salts. Dilute the crude organic layer with a suitable solvent (e.g., Ethyl Acetate, Toluene, or DCM).
-
Scavenger Addition: To the crude solution, add 3-5 equivalents (relative to the moles of palladium catalyst used) of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, MP-Thiol).
-
Incubation: Stir the mixture at room temperature for 4-16 hours. For stubborn cases, the temperature can be increased to 40-50 °C. Monitor the removal by taking small aliquots for ICP-MS analysis if possible.
-
Filtration: Filter the mixture through a sintered glass funnel or a pad of celite to remove the scavenger resin.
-
Rinsing: Wash the filtered resin cake with additional fresh solvent (2-3 times the volume of the resin) to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product, which is now ready for chromatography or crystallization.
Protocol 2: Activated Carbon Treatment
This is a cost-effective method for bulk removal of palladium, particularly heterogeneous forms.
-
Preparation: Dissolve the crude product in a suitable solvent (e.g., Ethyl Acetate, Acetone, Acetonitrile) at a concentration of approximately 20-50 mg/mL.
-
Carbon Addition: Add 5-10% by weight of activated carbon relative to the crude product mass.
-
Adsorption: Stir the suspension vigorously at room temperature for 2-4 hours. The dark color of the solution may lighten as the palladium adsorbs to the carbon.[11]
-
Filtration: Set up a filter funnel with a 1-2 cm thick pad of celite. Wet the celite pad with the solvent used.
-
Removal: Carefully pour the slurry through the celite pad. The celite will trap the fine carbon particles.[7]
-
Rinsing: Wash the celite/carbon cake thoroughly with fresh solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the clear filtrate under reduced pressure.
Section 4: Visual Workflows and Data
Decision Workflow for Catalyst Removal
This diagram outlines a logical approach to selecting a purification strategy based on the initial level of metal contamination.
Sources
- 1. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. Metals Removal - Wordpress [reagents.acsgcipr.org]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. watermanaustralia.com [watermanaustralia.com]
- 11. spinchem.com [spinchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. divaenvitec.com [divaenvitec.com]
- 15. activatedcarbon.net [activatedcarbon.net]
- 16. researchgate.net [researchgate.net]
- 17. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. CN101196472B - Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method - Google Patents [patents.google.com]
Stability of 5-(m-Tolyl)nicotinaldehyde in aqueous solution
Technical Support Center: 5-(m-Tolyl)nicotinaldehyde Ticket ID: T-5MTNA-STAB-001 Subject: Stability, Solubility, and Handling in Aqueous Media Status: Open [Resolved][1]
Executive Summary
5-(m-Tolyl)nicotinaldehyde is a heterobiaryl system comprising a lipophilic m-tolyl moiety and a hydrophilic, electron-deficient nicotinaldehyde core.[1] In aqueous solution, this molecule faces three primary stability challenges: solubility limits (due to the tolyl group), reversible hydration (gem-diol formation), and irreversible autoxidation (conversion to carboxylic acid).[1]
This guide provides the protocols necessary to solubilize and stabilize this compound for biological or chemical assays.
Part 1: The Solubility Paradox
Issue: Users frequently report precipitation upon diluting DMSO stocks into aqueous buffers.[1]
Root Cause: The 5-(m-tolyl) group significantly increases lipophilicity compared to the parent nicotinaldehyde. While the pyridine nitrogen can accept a hydrogen bond, the molecule remains sparingly soluble in neutral water (
Protocol A: Preparation of Stable Aqueous Solutions
To maintain stability and solubility, you must control the protonation state of the pyridine nitrogen (
| Method | Target Concentration | Buffer/Solvent System | Stability Window |
| Co-Solvent (Standard) | PBS (pH 7.[1]4) + 1-5% DMSO | 4–6 Hours | |
| Acidified (High Conc.) | 10 mM Acetic Acid or HCl (pH < 3) | 24–48 Hours | |
| Stock Solution | 50–100 mM | Anhydrous DMSO (stored under Ar) | > 6 Months at -20°C |
Step-by-Step Solubilization Workflow:
-
Dissolve the solid 5-(m-Tolyl)nicotinaldehyde in anhydrous DMSO to create a 50 mM Master Stock.
-
Vortex vigorously. If undissolved, sonicate at 30°C for 30 seconds.
-
Dilution:
-
For Biological Assays (pH 7.4): Add the DMSO stock slowly to the stirring buffer.[1] Do not add buffer to the DMSO.
-
For Chemical Synthesis: Dissolve directly in dilute aqueous acetic acid (10% v/v) to protonate the pyridine nitrogen, forming the soluble pyridinium salt.
-
Figure 1: Decision tree for solubilizing 5-(m-Tolyl)nicotinaldehyde based on experimental requirements.
Part 2: Chemical Stability & Degradation Mechanisms
Issue: "My HPLC shows a new peak, or my NMR signal for the aldehyde proton is missing."
Mechanism 1: Hydration (The "Ghost" Peak)
Pyridinecarboxaldehydes are electron-deficient.[1] The pyridine ring pulls electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.[1]
-
Reaction:
(Gem-diol).[1] -
Observation: In aqueous NMR (
), the aldehyde proton signal ( ppm) decreases or disappears, replaced by a hydrate signal ( ppm).[1] -
Impact: This is reversible .[1][2][3] The gem-diol is in equilibrium.[1][3] If you use the aldehyde in a reaction (e.g., reductive amination), the equilibrium shifts back to the aldehyde form to replenish it.
-
Mitigation: Do not interpret the loss of the aldehyde peak in
as irreversible degradation.
Mechanism 2: Autoxidation (The Real Killer)
Aldehydes oxidize to carboxylic acids in the presence of oxygen.[4] This is an irreversible radical chain reaction.[1]
-
Reaction:
(5-(m-Tolyl)nicotinic acid).[1] -
Catalysts: Light, transition metals (often leftover from the Suzuki coupling used to make the compound), and basic pH.[1]
-
Observation: A permanent new peak on HPLC that is more polar (elutes earlier on Reverse Phase) than the aldehyde.
Mechanism 3: Cannizzaro Reaction
In strong base (
Figure 2: Stability landscape showing the reversible hydration equilibrium versus irreversible oxidation pathways.[1]
Part 3: Troubleshooting & FAQs
Q1: I see a precipitate immediately after adding the stock to my cell culture media.
-
Diagnosis: The "crash-out" effect.[1] The hydrophobic m-tolyl group aggregates faster than the DMSO can disperse.[1]
-
Fix:
Q2: Can I store the aqueous solution overnight?
-
Answer: Only if acidified.
Q3: My compound turned yellow/brown during storage.
-
Diagnosis: Polymerization or photo-oxidation.[1] Nicotinaldehydes are light-sensitive.[1]
-
Fix: Always store the solid and DMSO stocks in amber vials wrapped in foil. If the solid is brown, repurify via recrystallization (Ethanol/Hexane) or silica column chromatography before use.[1]
Q4: How do I remove the hydrate for analysis?
-
Answer: You cannot "remove" it in water; it exists in equilibrium.[1] To quantify the purity of the aldehyde ex-situ:
References
-
Hydration of Pyridinecarboxaldehydes: Cabani, S., Gianni, P., & Matteoli, E. (2004).[1] Kinetic study of the hydration reaction of 2-, 3-, and 4-pyridinecarboxaldehyde. The Journal of Physical Chemistry A. Context: Establishes the mechanism and equilibrium constants for the hydration of electron-deficient aldehydes.
-
Autoxidation Mechanisms: Tornøe, C. W., et al. (2002).[1] Autoxidation of Aldehydes: Mechanism and Prevention. Journal of Organic Chemistry. Context: Details the radical chain mechanism responsible for converting aldehydes to acids in aerobic environments.[8]
-
Synthesis and Stability of 5-Substituted Nicotinaldehydes: Gong, Y., & Pauls, H. W. (2000).[1] A Convenient Synthesis of 5-Substituted Nicotinaldehydes via Suzuki Coupling. Synlett. Context: Describes the synthesis of the specific class of compounds (biaryl nicotinaldehydes) and implies stability handling during workup (extraction into organic solvents).
-
General Stability of Pyridine Derivatives: Sigma-Aldrich Technical Library. Product Specification: 3-Pyridinecarboxaldehyde. Context: Provides baseline storage conditions (Argon, 2-8°C) for the parent nicotinaldehyde molecule.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 3-吡啶甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 7. 5-(P-tolyl)nicotinaldehyde | 229008-16-6 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Minimizing side reactions in 5-(m-Tolyl)nicotinaldehyde functionalization
This guide serves as a technical support resource for researchers working with 5-(m-Tolyl)nicotinaldehyde . It is designed to address the specific reactivity challenges posed by the electron-deficient pyridine core and the steric/lipophilic influence of the m-tolyl substituent.
Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Side Reactions & optimizing Chemoselectivity
Executive Technical Overview
The 5-(m-Tolyl)nicotinaldehyde scaffold presents a dichotomy in reactivity. The nicotinaldehyde core is highly electrophilic due to the electron-withdrawing nitrogen atom, making it prone to rapid hydration, oxidation, and Cannizzaro disproportionation. Conversely, the 5-(m-tolyl) group introduces lipophilicity and mild steric bulk, which aids solubility in non-polar solvents but does not significantly dampen the aldehyde's reactivity.
Successful functionalization requires suppressing three primary failure modes:
-
Cannizzaro Disproportionation: Base-induced self-redox.
-
Competitive Reduction: Formation of the alcohol (5-(m-tolyl)pyridin-3-yl)methanol during reductive amination.
-
Catalyst Poisoning: Coordination of the pyridine nitrogen to transition metals.
Critical Control Points & Troubleshooting
Module A: The Aldehyde Instability (Cannizzaro & Oxidation)
The Issue: In basic media (pH > 10), the electron-deficient pyridine ring accelerates nucleophilic attack by hydroxide ions, leading to the Cannizzaro reaction. This yields an equimolar mixture of the carboxylic acid and the alcohol, destroying your starting material.
Troubleshooting Protocol:
-
Avoid Strong Bases: Never use NaOH or KOH during workups or reactions involving the free aldehyde.
-
Buffer Selection: If aqueous conditions are necessary, use phosphate buffers (pH 6.0–7.5).
-
Atmosphere: The aldehyde is susceptible to autoxidation to 5-(m-tolyl)nicotinic acid. Store under Argon at -20°C.
Module B: Reductive Amination Precision
The Issue: The most common functionalization is reductive amination. A frequent failure is the over-production of the alcohol side product. This occurs when the reducing agent attacks the aldehyde before the imine is fully formed.
The Solution: Sequential Activation (STAB Protocol) We recommend Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride or Sodium Borohydride. STAB is sterically bulky and less electron-rich, making it highly selective for the protonated imine over the neutral aldehyde.
Visualizing the Competitive Pathway:
Figure 1: Kinetic competition in reductive amination. The goal is to accelerate Imine formation while using a reductant (STAB) that is kinetically slow to react with the aldehyde.
Validated Experimental Protocols
Protocol 1: Chemoselective Reductive Amination
Target: Minimizing alcohol formation and dialkylation.
Reagents:
-
Substrate: 5-(m-Tolyl)nicotinaldehyde (1.0 equiv)
-
Amine: 1.1–1.2 equiv (Slight excess drives imine formation)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Acetic Acid (1.0 equiv)
Step-by-Step Workflow:
-
Imine Formation (Pre-complexation): Dissolve the aldehyde and amine in DCE under Argon. Add Acetic Acid.[1][2][3]
-
Why: The acid catalyzes imine formation and protonates the resulting imine, activating it for reduction.
-
Time: Stir for 30–60 minutes at Room Temperature (RT). Do not add reductant yet.
-
-
Reduction: Add STAB in one portion.
-
Note: Gas evolution (H2) may occur if moisture is present.
-
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS.
-
Checkpoint: If aldehyde remains but imine is absent, add 0.5 equiv more STAB.
-
-
Quench: Quench with saturated aqueous NaHCO3 (pH 8–9).
-
Caution: Do not use strong base (NaOH) to avoid degrading any unreacted aldehyde via Cannizzaro if recovery is needed.
-
-
Extraction: Extract with DCM. The m-tolyl group ensures high solubility in organic phases, separating it from inorganic boron salts.
Protocol 2: Purification of Oxidized Samples
Target: Removing 5-(m-tolyl)nicotinic acid from your aldehyde stock.
If your aldehyde has partially oxidized (indicated by a broad -OH stretch ~3000 cm⁻¹ and carbonyl shift in IR), purify via Bisulfite Adduct formation :
-
Dissolve crude material in minimal Ethanol.
-
Add saturated aqueous Sodium Bisulfite (NaHSO3). Shake vigorously.
-
The aldehyde forms a water-soluble bisulfite adduct. The carboxylic acid impurity and m-tolyl dimers remain in the organic layer or precipitate.
-
Wash the aqueous layer with Ether (removes impurities).
-
Basify the aqueous layer (pH 9-10) with Carbonate (Na2CO3) and extract immediately with DCM to recover pure aldehyde.
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic flow for common functionalization failures.
Frequently Asked Questions (FAQs)
Q1: Why can't I use NaBH4 for the reductive amination? It's cheaper. A: Sodium Borohydride (NaBH4) is a "hard" nucleophile and small enough to attack the aldehyde carbonyl rapidly. In the presence of the electron-withdrawing pyridine ring, the aldehyde is highly reactive. NaBH4 will reduce the aldehyde to the alcohol (5-(m-tolyl)pyridin-3-yl)methanol faster than the imine is formed. STAB is sterically hindered and electron-deficient (due to acetate groups), making it selective for the protonated imine [1].[4]
Q2: I see a dimer formation in my LC-MS. What is it? A: This is likely the "Aldol-like" condensation product or a bis-amine species if using a primary amine. The pyridine ring activates the position, but since there are no alpha-protons on the aldehyde, self-aldol is impossible. However, if you are using a ketone partner or enolizable amine, condensation can occur. Ensure your amine is added in slight excess to consume the aldehyde quickly.
Q3: How does the m-tolyl group affect the reaction compared to unsubstituted nicotinaldehyde? A: The m-tolyl group is lipophilic and weakly electron-donating.
-
Solubility: It significantly improves solubility in DCM/DCE compared to the bare pyridine aldehyde, which is excellent for anhydrous protocols.
-
Electronic: It slightly deactivates the aldehyde compared to pure nicotinaldehyde, but the effect is minor. The pyridine nitrogen's electron withdrawal dominates the reactivity [2].
Q4: Can I perform Suzuki coupling after functionalizing the aldehyde? A: Yes, but protect the aldehyde first (e.g., as an acetal) or convert it to the amine first. Free aldehydes can poison Pd catalysts or undergo side reactions with boronic acids. If converting to the amine first, the pyridine nitrogen may still coordinate Pd; use a catalyst system like Pd2(dba)3/XPhos which is robust against N-coordination [3].
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Li, J. J. (2010). "Name Reactions in Heterocyclic Chemistry II: Pyridines." Wiley Online Library. (Context on Pyridine reactivity).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
Column chromatography conditions for separating 5-(m-Tolyl)nicotinaldehyde
Ticket ID: #PUR-5MTNA-001 Status: Open Assigned Expert: Senior Application Scientist, Separation Sciences Subject: Optimization of Column Chromatography Conditions for 5-(m-Tolyl)nicotinaldehyde
Executive Summary
Separating 5-(m-Tolyl)nicotinaldehyde presents a dual chemical challenge:
-
The Pyridine Core: The basic nitrogen atom interacts with acidic silanols on the silica gel, causing severe peak tailing and poor resolution.[1]
-
The Aldehyde Moiety: This group is susceptible to oxidation (to carboxylic acid) and acetal formation if improper solvents (e.g., acidified methanol) are used.
This guide provides a self-validating protocol to neutralize silica acidity while maintaining the stability of the aldehyde group.
Module 1: The "Tailing" Phenomenon (Troubleshooting)
User Issue: "My product streaks down the column, overlapping with impurities. I lose material in the mixed fractions."
Root Cause Analysis:
Standard silica gel (
Corrective Action: The "Base-Buffered" Mobile Phase You must passivate the silica surface with a volatile base before and during the run.
The Protocol: Triethylamine (TEA) Passivation[1]
| Parameter | Recommendation | Mechanism |
| Modifier | Triethylamine (TEA) | Competitively binds to silanol sites, blocking them from the pyridine nitrogen.[1] |
| Concentration | 1% v/v | Sufficient to saturate active sites without altering the elution strength significantly. |
| Solvent System | Hexane / Ethyl Acetate | Preferred over DCM/MeOH to prevent acetal formation and allow better separation from boronic acids. |
Visualization: Silica Neutralization Workflow
Figure 1: The passivation workflow ensures the silica surface is neutralized (green state) before the sensitive pyridine compound is introduced.
Module 2: Separation Strategy (Methodology)
User Issue: "I cannot separate the product from the Suzuki coupling byproducts (boronic acid, homocoupling)."
Separation Logic: In a typical Suzuki coupling between 5-bromonicotinaldehyde and m-tolylboronic acid:
-
Bi-tolyl (Homocoupling): Non-polar. Elutes near the solvent front.
-
5-(m-Tolyl)nicotinaldehyde (Target): Moderately polar.
-
m-Tolylboronic acid: Very polar (streaks on silica).
-
Des-bromo byproduct (Nicotinaldehyde): Slightly more polar than the target.
Recommended Gradient Table
| Phase | Solvent Composition (Hex/EtOAc + 1% TEA) | Target Elution | Notes |
| Equilibration | 95:5 | - | Saturates column with TEA. |
| Load | 95:5 | - | Load sample as a liquid (DCM) or dry load (Celite). |
| Wash | 90:10 | Bi-aryl homocoupling | Elutes non-polar impurities. |
| Elution | 80:20 to 60:40 | Target Product | Expect |
| Flush | 0:100 (EtOAc) | Boronic Acids | Cleans column for disposal. |
Critical Warning: Do not use Methanol (MeOH) in the primary purification step if possible.
-
Reason: Aldehydes can react with MeOH to form hemiacetals, especially if there are trace acids present. If you must use MeOH for solubility, ensure it is strictly neutral and work fast.
Module 3: Stability & Visualization (FAQs)
Q1: My product spot is faint under UV. How can I be sure it's the aldehyde?
Answer: While the pyridine ring absorbs UV (254 nm), the aldehyde offers a specific chemical handle. Use 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.
-
Action: Dip the TLC plate in DNP stain and heat gently.
-
Result: The aldehyde will turn a distinct orange/red color immediately. Pyridine impurities lacking the carbonyl will not stain this color.
Q2: The product turned into a white solid that is insoluble in Hexane/EtOAc after the column. What happened?
Answer: You likely oxidized the aldehyde to the carboxylic acid (5-(m-tolyl)nicotinic acid).
-
Cause: Exposure to air on the silica gel surface for too long. Silica can catalyze oxidation.
-
Prevention:
-
Do not let the column run dry.
-
Elute rapidly; do not store the compound on the column overnight.
-
Evaporate fractions immediately under vacuum (do not use a hot water bath >40°C).
-
Decision Logic for Purification
Use this logic tree to determine if your current conditions need adjustment.
Figure 2: Logical decision tree for optimizing the purification of pyridine-aldehydes.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link (Foundational text on Suzuki coupling byproducts).
- Li, J. J. (2010). Heterocyclic Chemistry in Drug Discovery. Wiley.
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Reference for pyridine acidity/basicity).
Sources
Overcoming steric hindrance in 5-(m-Tolyl)nicotinaldehyde reactions
Technical Support Center: 5-(m-Tolyl)nicotinaldehyde Optimization
Ticket ID: #5-MTNA-001 Topic: Overcoming Steric & Electronic Barriers in 5-(m-Tolyl)nicotinaldehyde Reactions Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are encountering difficulties with 5-(m-Tolyl)nicotinaldehyde (CAS: 887973-66-2).[1] While the aldehyde at the C3 position is theoretically reactive, the presence of the meta-tolyl group at C5 introduces a unique combination of rotational steric drag and electronic deactivation .
The biaryl axis (C3-C1') is not static.[1] The m-tolyl group rotates, and the methyl group at the meta position creates a "sweeping" steric volume that can destabilize transition states, particularly during nucleophilic attacks (like reductive amination) or metal-catalyzed functionalizations.
This guide addresses the three most common "failure modes" reported by researchers working with this scaffold.
Module 1: Troubleshooting Reductive Amination (The "Stalled Imine" Issue)
User Report: "I am trying to couple 5-(m-tolyl)nicotinaldehyde with a secondary amine, but the reaction stalls at the hemiaminal stage or gives low yields (<30%)."
Root Cause Analysis: The pyridine ring is electron-deficient, which should make the aldehyde electrophilic. However, the m-tolyl group is electron-donating (via induction), slightly deactivating the carbonyl. More importantly, if your incoming amine is bulky, the rotating m-tolyl group creates a conformationally gated landscape. The nucleophile struggles to find the Bürgi-Dunitz trajectory without clashing with the biaryl system.
Protocol: Titanium-Mediated Dehydrative Coupling Standard NaBH(OAc)₃ protocols often fail here because the equilibrium favors the aldehyde + amine, not the iminium species. You must force the equilibrium forward.
Step-by-Step Solution:
-
Reagents: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] .[1] It acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving equilibrium).
-
Stoichiometry: 1.0 equiv Aldehyde : 1.1 equiv Amine : 1.25 equiv Ti(OiPr)₄.[1]
-
Procedure:
-
Quench: Add 1N NaOH to precipitate titanium salts as a white solid. Filter through Celite.[1]
Why this works: The Titanium coordinates to the carbonyl oxygen and the amine nitrogen, creating a rigid transition state that "locks" the conformation, overcoming the entropic penalty caused by the rotating m-tolyl group.
Module 2: Synthesis Optimization (The "Suzuki Struggle")
User Report: "I cannot synthesize the starting material (5-(m-tolyl)nicotinaldehyde) efficiently. I see protodeboronation or homocoupling."
Root Cause Analysis: Synthesizing the scaffold requires coupling 5-bromonicotinaldehyde with 3-methylphenylboronic acid .[1]
-
Problem A: The aldehyde group is electron-withdrawing, making the C-Br bond oxidative addition easy, but the aldehyde can poison Pd catalysts by coordinating.
-
Problem B: 3-pyridyl boronates are notoriously unstable (protodeboronation).
Decision Matrix: Ligand Selection for Steric Biaryls
Caption: Workflow for selecting the correct catalytic system based on specific failure modes during the synthesis of the 5-(m-tolyl)nicotinaldehyde scaffold.
Recommended Protocol (High Steric Tolerance):
-
Catalyst: Pd(dppf)Cl₂·DCM (Robust) or XPhos Pd G3 (High activity for sterics).[1]
-
Base: K₃PO₄ (3.0 equiv).[1] Carbonate bases often fail with electron-deficient pyridines.[1]
-
Solvent: 1,4-Dioxane/Water (4:1). The water is essential for the boronic acid activation, but too much promotes deboronation.
Module 3: Quantitative Data & Solubilities
When handling 5-(m-Tolyl)nicotinaldehyde, solubility plays a major role in reaction kinetics.[1] The hydrophobic tolyl tail fights the polar pyridine head.[1]
| Solvent | Solubility (25°C) | Application Note |
| Dichloromethane (DCM) | High (>100 mg/mL) | Best for oxidations (e.g., Pinnick). |
| Methanol (MeOH) | Moderate (20-50 mg/mL) | Use for reductive amination (after imine formation).[1] |
| THF | High (>100 mg/mL) | Preferred for Grignard/Lithiation additions.[1] |
| Water | Insoluble | Requires surfactant (TPGS-750-M) for aqueous chemistry.[1] |
| Hexanes | Low (<5 mg/mL) | Good antisolvent for crystallization.[1] |
Module 4: FAQ - Common Technical Hurdles
Q: Can I use the Wittig reaction on this aldehyde? A: Yes, but expect Z/E selectivity issues. The m-tolyl group adds bulk that destabilizes the oxaphosphetane intermediate.[1]
-
Fix: Use Horner-Wadsworth-Emmons (HWE) reagents if you need the E-isomer.[1] The phosphonate carbanion is more nucleophilic and less sensitive to the steric sweep of the tolyl group than a triphenylphosphonium ylide.
Q: The aldehyde is oxidizing to the acid on the shelf. How do I stop this? A: Nicotinaldehydes are prone to autoxidation to nicotinic acids.[1]
-
Storage: Store under Argon at -20°C.
-
Purification: If you see a white solid precipitate (the acid), wash the crude mixture with saturated NaHCO₃. The acid will dissolve in the aqueous layer; the aldehyde will remain in the organic layer.
Q: I need to functionalize the C-H bond next to the aldehyde (C2 or C4). Is this possible? A: Extremely difficult due to the "ortho-effect."[1] The C4 position is sterically crowded by the C5-tolyl group.[1]
-
Strategy: Target the C6 position (Miniscic reaction) or C2 (via N-oxide activation). C4 is effectively blocked by the m-tolyl group's rotation.[1]
References
-
Suzuki-Miyaura Coupling of Pyridines: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Titanium-Mediated Reductive Amination: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Steric Hindrance in Biaryls: Bringmann, G., et al. (2005).[1] Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. Link
-
Buchwald Ligands (XPhos) for Hindered Substrates: Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][3] Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 5-(m-Tolyl)nicotinaldehyde
The following guide is structured as a technical comparison and analysis manual for 5-(m-Tolyl)nicotinaldehyde (also identified as 5-(3-methylphenyl)pyridine-3-carbaldehyde ).
This document assumes the role of a Senior Application Scientist addressing a technical audience. It focuses on spectral verification, impurity profiling, and structural differentiation from isomeric alternatives.
Executive Summary
5-(m-Tolyl)nicotinaldehyde is a critical biaryl intermediate used frequently in the synthesis of p38 MAP kinase inhibitors and organic light-emitting diodes (OLEDs). Unlike its para- and ortho- isomers, the meta- substitution pattern introduces a complex spin system in the aromatic region that requires careful deconvolution.
This guide provides a definitive breakdown of the 1H NMR spectrum in CDCl₃, contrasting it with common alternatives to ensure precise structural validation during drug development workflows.
Structural Logic & Spin Systems
To interpret the spectrum accurately, we must decouple the molecule into three distinct magnetic environments.
DOT Diagram: Structural Connectivity & Proton Assignment
The following diagram maps the proton environments discussed in the analysis.
Figure 1: Magnetic environments of 5-(m-Tolyl)nicotinaldehyde. Colors correspond to spectral regions.
Detailed Spectral Analysis (CDCl₃)
Region 1: The Aldehyde Anchor (10.0 – 10.2 ppm)
-
Shift: ~10.15 ppm.[1]
-
Diagnostic Value: This is the most deshielded signal. Its presence confirms the oxidation state of the carbonyl.
-
Common Pitfall: If this signal is split into a doublet (
Hz), it indicates long-range coupling to the adjacent pyridine proton (H2 or H4), which is normal but resolution-dependent.
Region 2: The Pyridine Heterocycle (8.0 – 9.2 ppm)
The pyridine ring contains three non-equivalent protons. The nitrogen atom and the aldehyde group create a "push-pull" electronic environment.
| Proton | Position | Shift (ppm) | Multiplicity | Coupling ( | Explanation |
| H-2 | C2 (Between N & CHO) | 9.05 – 9.15 | Singlet (d) | Most deshielded due to flanking N and C=O. | |
| H-6 | C6 (Between N & Aryl) | 8.90 – 9.00 | Doublet | Deshielded by N; typically appears as a sharp doublet. | |
| H-4 | C4 (Between CHO & Aryl) | 8.20 – 8.35 | Triplet (t) | Often appears as a "pseudo-triplet" due to coupling with H2 and H6. |
Region 3: The m-Tolyl System (7.2 – 7.6 ppm)
This region distinguishes the product from its isomers. Unlike the symmetric p-tolyl system, the m-tolyl group produces four distinct signals, often overlapping.
-
H-2' (Isolated): ~7.45 ppm (Singlet/Narrow doublet). Located between the methyl and the pyridine bond.
-
H-5' (Meta): ~7.38 ppm (Triplet).[4] The only triplet in the aryl region (
Hz). -
H-4' & H-6': ~7.25 – 7.35 ppm (Multiplets). These often overlap with the solvent residual peak (CHCl₃ at 7.26 ppm).
Region 4: The Aliphatic Control (2.0 – 3.0 ppm)
-
Signal: Singlet (3H).
-
Diagnostic Value: Integration of this peak against the aldehyde singlet (3:1 ratio) is the primary purity check.
Comparative Analysis: Isomer Differentiation
In drug discovery, "scaffold hopping" often involves moving the methyl group. You must be able to distinguish the meta isomer from the para and ortho alternatives.
| Feature | 5-(m-Tolyl)nicotinaldehyde (Target) | 5-(p-Tolyl)nicotinaldehyde (Alternative) | 5-(o-Tolyl)nicotinaldehyde (Alternative) |
| Symmetry | Asymmetric (Complex Multiplets) | Symmetric (AA'BB') | Asymmetric (Steric Twist) |
| Aryl Pattern | 1s, 1t, 2d (often overlapping) | Two distinct Doublets (~7.5 & 7.3 ppm) | Complex; shifted upfield |
| Methyl Shift | ~2.45 ppm | ~2.42 ppm | ~2.30 ppm (Shielded) |
| Pyridine H4/H6 | Distinctly resolved | Distinctly resolved | Broadened/Shielded due to loss of planarity |
Key Insight: If your aromatic region shows two clear "roofed" doublets, you have synthesized the para-isomer, not the meta-isomer. If the pyridine signals are unusually broad or shifted upfield (<8.0 ppm), suspect the ortho-isomer due to steric twisting breaking the conjugation.
Experimental Protocol: Synthesis & Analysis
The following workflow ensures the generation of a clean sample for analysis, minimizing Pd-catalyst contaminants which can broaden NMR signals.
DOT Diagram: Synthesis & Analysis Workflow
Figure 2: Workflow from reactants to spectral validation.
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve 5–10 mg of the purified solid in 0.6 mL of CDCl₃ (99.8% D).
-
Note: Ensure the solvent contains TMS (Tetramethylsilane) as an internal reference (0.00 ppm).
-
Caution: Nicotinaldehydes can oxidize to nicotinic acids in air. If a broad singlet appears >11 ppm, the sample has degraded to the carboxylic acid.
-
-
Acquisition Parameters:
-
Frequency: 300 MHz minimum (400 MHz+ recommended for resolving the meta-tolyl multiplets).
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (D1): Set to
seconds to ensure accurate integration of the aldehyde proton. -
Scans (ns): 16 or 32 scans are sufficient for this concentration.
-
-
Processing:
-
Phase correction: Manual phasing is preferred to flatten the baseline around the aldehyde peak.
-
Baseline correction: Apply a polynomial fit (Bernstein) to ensure accurate integration ratios (3:1 methyl to aldehyde).
-
References
-
General Pyridine Shift Data
-
ChemicalBook. (n.d.). Pyridine-3-carbaldehyde 1H NMR Spectrum. Retrieved from
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts & Coupling Constants. Retrieved from
-
-
Suzuki Coupling Methodology
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
BenchChem. (2025).[6] Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Retrieved from
-
Isomer Comparison Data
-
ChemicalBook. (n.d.). p-Tolualdehyde 1H NMR Spectrum (for aryl comparison). Retrieved from
-
Sources
- 1. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR [m.chemicalbook.com]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 5. p-Tolualdehyde(104-87-0) 1H NMR [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Mass spectrometry (MS) fragmentation pattern of 5-(m-Tolyl)nicotinaldehyde
Technical Comparison: MS Fragmentation Dynamics of 5-(m-Tolyl)nicotinaldehyde
Executive Summary 5-(m-Tolyl)nicotinaldehyde (CAS: 887973-66-2) is a critical biaryl intermediate often utilized in the synthesis of kinase inhibitors and receptor modulators via Suzuki-Miyaura coupling. Its structural core—a pyridine ring substituted with a reactive formyl group and a meta-tolyl moiety—presents unique mass spectrometric challenges. This guide compares the fragmentation performance of Electron Ionization (EI) versus Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) . It further delineates the mechanistic pathways required to differentiate this specific isomer from its ortho- and para- analogs, providing a robust framework for structural validation in drug development pipelines.
Part 1: Structural Context & Theoretical Basis
To interpret the fragmentation, one must understand the bond dissociation energies (BDE) inherent to the molecule's scaffold.
-
Molecule: 5-(3-methylphenyl)pyridine-3-carbaldehyde
-
Formula: C₁₃H₁₁NO
-
Exact Mass: 197.0841 Da
-
Key Lability Points:
-
-C–H Bond (Aldehyde): Weak BDE (~87 kcal/mol), susceptible to
-cleavage. -
C–C Bond (Biaryl pivot): Highly stable due to conjugation; rarely cleaves before ring degradation.
-
Pyridine Ring: Susceptible to ring opening via HCN loss (retro-synthesis mechanism).
-
-C–H Bond (Aldehyde): Weak BDE (~87 kcal/mol), susceptible to
Part 2: Comparative Ionization Performance
This section compares the two primary "alternatives" for analyzing this compound: Hard Ionization (EI) and Soft Ionization (ESI-MS/MS).[1]
Method A: Electron Ionization (EI) – The Fingerprint Standard
-
Mechanism: 70 eV electron bombardment creates a radical cation
.[2] -
Performance:
-
Sensitivity: Moderate.
-
Structural Insight: High. Generates a rich "fingerprint" spectrum ideal for library matching.
-
Key Characteristic: The molecular ion (
197) is prominent due to the aromatic stability, but the base peak is often the ion (acylium ion) formed by the loss of the aldehydic hydrogen.
-
-
Drawback: Incompatible with LC streams; requires GC introduction, which risks thermal degradation of the aldehyde if the injector is too hot (>250°C).
Method B: ESI-CID (LC-MS/MS) – The Quantitation Standard
-
Mechanism: Protonation
followed by collision with inert gas (Ar/N₂). -
Performance:
-
Sensitivity: High (ideal for trace impurity analysis).
-
Structural Insight: Variable (energy dependent). At low collision energy (CE), the
is stable. At high CE, it yields specific product ions. -
Key Characteristic: Dominant precursor
198. Fragmentation is cleaner, favoring even-electron rearrangements over radical cleavages.
-
-
Drawback: Less spectral richness than EI; requires optimization of Collision Energy (CE) to observe diagnostic fragments.
Verdict: Use EI for initial structural confirmation of raw materials. Use ESI-CID for pharmacokinetic (PK) studies and impurity profiling in biological matrices.
Part 3: Detailed Fragmentation Pathways
The following mechanisms describe the genesis of key ions observed in both EI (radical cations) and ESI (protonated species).
Pathway A: The Aldehyde Cascade (Diagnostic)
The most immediate fragmentation is the degradation of the formyl group.
-
-Cleavage (Formation of Acylium Ion):
The radical cation (
197) loses the aldehydic hydrogen atom.- (Base Peak in EI).
-
Note: In ESI, this is observed as the loss of CO from the protonated molecule (
).
-
Decarbonylation: The acylium ion (
196) ejects a neutral CO molecule to form the phenyl-pyridine cation.- .
Pathway B: The Pyridine Ring Collapse
Characteristic of nitrogen heterocycles, the pyridine ring undergoes fragmentation after the side chains are stripped.
-
HCN Elimination: The species at
168 (phenyl-pyridyl cation) loses Hydrogen Cyanide (HCN, 27 Da).- .
-
Significance: This confirms the presence of the pyridine ring. If the ring were benzene, it would lose
(26 Da) instead.
Pathway C: Isomer Differentiation (The "Ortho Effect")
Distinguishing 5-(m-tolyl) from 5-(o-tolyl) is critical.
-
5-(o-Tolyl) Isomer: The methyl group is sterically adjacent to the pyridine ring. In EI, this often leads to a "proximity effect" where a hydrogen transfer facilitates the loss of water or a methyl radical, altering the 196/197 ratio.
-
5-(m-Tolyl) Isomer (Target): Lacks this proximity. The fragmentation is cleaner, dominated by the sequential loss of H and CO. The ratio of
91 (tropylium) is also generally lower in biaryls compared to alkylbenzenes, but its presence confirms the tolyl substructure.
Part 4: Visualization (Fragmentation Tree)
The following diagram maps the logical flow of fragmentation for the target molecule.
Figure 1: EI Fragmentation pathway of 5-(m-Tolyl)nicotinaldehyde showing the sequential loss of the aldehyde functionality followed by pyridine ring degradation.
Part 5: Experimental Data & Protocol
Table 1: Predicted Fragment Ions (EI Source, 70 eV)
| m/z (Da) | Ion Identity | Formula | Relative Intensity (Est.) | Mechanism |
| 197 | Molecular Ion | 80-90% | Stable biaryl radical cation. | |
| 196 | Acylium Base Peak | 100% | ||
| 168 | Phenyl-pyridyl | 40-60% | Loss of CO from m/z 196. | |
| 141 | Ring Fragment | 20-30% | Loss of HCN from pyridine ring. | |
| 115 | Hydrocarbon | 10-20% | Loss of | |
| 91 | Tropylium | <15% | Characteristic of tolyl group. |
Protocol: LC-MS/MS Optimization (ESI Mode)
To validate this compound in a biological or reaction mixture, follow this self-validating protocol:
-
Preparation: Dissolve 1 mg of 5-(m-Tolyl)nicotinaldehyde in 1 mL of Methanol/Water (50:50) with 0.1% Formic Acid.
-
Infusion: Direct infusion at 10 µL/min into a Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Q1 Scan: Scan range 100–300 Da. Confirm
at 198.1 . -
Product Ion Scan (MS2):
-
Select precursor 198.1.
-
Ramp Collision Energy (CE) from 10 to 50 eV.
-
Target Transition 1 (Quantifier):
(Loss of CO). This is the most sensitive transition. -
Target Transition 2 (Qualifier):
(Loss of CO + HCN).
-
-
Validation: Calculate the ratio of Transition 1/Transition 2. This ratio must remain constant (±15%) across the chromatographic peak to confirm peak purity and distinguish from co-eluting isomers.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library (NIST 23). Link (Source for standard pyridine and benzaldehyde fragmentation patterns).
-
Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. Link (Authoritative guide on ESI fragmentation rules).
-
Demarais, N. J., et al. (2014). "Identification of Isomers by Ion Mobility Mass Spectrometry." Analytical Chemistry. Link (Differentiation of ortho/meta isomers).
Sources
Technical Comparison: IR Carbonyl Dynamics of 5-(m-Tolyl)nicotinaldehyde vs. Heterocyclic Analogs
Executive Summary
In the synthesis of functionalized pyridines—specifically via Suzuki-Miyaura cross-coupling—the carbonyl stretch (
This guide analyzes the infrared spectroscopic behavior of 5-(m-Tolyl)nicotinaldehyde, comparing it against its halogenated precursors and carbocyclic analogs. We establish the theoretical and experimental baseline for identifying this compound, providing a robust protocol for reaction monitoring.
Comparative Spectroscopic Analysis
The carbonyl stretching frequency (
Table 1: Carbonyl Stretch Comparison (
)
| Compound | Structure Type | Electronic Driver | ||
| 5-(m-Tolyl)nicotinaldehyde | Biaryl Pyridine | 1705 ± 5 | 1715 ± 5 | Inductive (-I) from N; Weak Conjugation |
| 5-Bromonicotinaldehyde | Halogenated Precursor | 1710 - 1715 | 1720 - 1725 | Strong -I (Br) + -I (N) increases |
| Nicotinaldehyde | Parent Heterocycle | 1700 - 1710 | 1718 | -I (N) vs Resonance |
| Benzaldehyde | Carbocyclic Reference | 1703 | 1709 | Standard Conjugation |
*Note: ATR (Attenuated Total Reflectance) values are typically lower than solution phase values due to intermolecular hydrogen bonding and dipole-dipole interactions in the solid/neat state.
Mechanistic Insight: The "Meta" Conundrum
Unlike para-substituted benzaldehydes, where a substituent can donate electrons directly to the carbonyl oxygen via resonance (lowering
-
Resonance Blockade: There is no direct resonance contributor linking the m-tolyl ring to the carbonyl oxygen. The
-systems are conjugated, but the electron density transmission is dampened. -
Net Effect: The m-tolyl group acts primarily as a steric and lipophilic modifier. Its electronic influence on the carbonyl stretch is minimal, causing the peak to remain close to the parent nicotinaldehyde value (~1705 cm
), distinct from the higher frequency observed in the electron-deficient 5-bromo precursor (~1712 cm ).
Structural & Electronic Visualization
The following diagram illustrates the electronic pathways affecting the carbonyl stretch. Note the "Inductive Pull" of the nitrogen atom versus the "Resonance Break" at the meta-position.
Figure 1: Electronic connectivity map showing why the m-tolyl group has limited resonance impact on the C=O frequency.
Experimental Protocol: Reaction Monitoring
In a Suzuki coupling of 5-bromonicotinaldehyde with m-tolylboronic acid , relying solely on the carbonyl shift is risky due to the narrow window (approx. 5-7 cm
Step-by-Step Characterization Workflow
-
Sample Preparation (ATR Method):
-
Cleaning: Ensure the Diamond/ZnSe crystal is cleaned with isopropanol. Residual water mimics broad OH peaks.
-
Loading: Apply 5-10 mg of the solid product. Apply high pressure to ensure contact (critical for aromatic C-H definition).
-
Background: Collect 32 scans of air background before measurement.
-
-
Primary Diagnostic (Carbonyl Region 1680–1750 cm
):-
Precursor (Start): Look for a sharp peak at ~1712 cm
. -
Product (End): Look for a shift to ~1705 cm
. -
Note: If the peak remains >1710 cm
, the reaction may be incomplete (electron-deficient bromide still present).
-
-
Secondary Diagnostic (Fingerprint & C-H Region):
-
Ar-H Stretch: Monitor the appearance of aliphatic C-H stretches at 2920/2850 cm
(methyl group of tolyl). The precursor lacks these aliphatic signals. -
C-Br Disappearance: The C-Br stretch (1000–1075 cm
) is often obscured in the fingerprint region. Do not rely on it. -
Out-of-Plane (OOP) Bending:
-
m-Tolyl ring: Look for new peaks at 690–710 cm
and 750–810 cm (characteristic of meta-substitution).
-
-
Validation Logic Flow
Figure 2: Logic gate for validating the synthesis of 5-(m-Tolyl)nicotinaldehyde using IR markers.
References
-
NIST Chemistry WebBook. 3-Pyridinecarboxaldehyde (Nicotinaldehyde) Infrared Spectrum. National Institute of Standards and Technology.[1] [Link]
-
Ullah, N. Synthesis of New 1-Aryl-4-(biarylmethylene)piperazine Ligands. Zeitschrift für Naturforschung B, 2012. (Provides spectral data for 5-phenylnicotinaldehyde analogs). [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy of Aldehydes and Ketones.[Link]
Sources
Comparative Technical Guide: 5-(m-Tolyl)nicotinaldehyde vs. 5-Phenylnicotinaldehyde
Executive Summary
In the optimization of pyridine-based scaffolds, the choice between a 5-phenyl and a 5-(m-tolyl) substituent often dictates the metabolic fate and physicochemical profile of the final drug candidate. While both 5-phenylnicotinaldehyde (1 ) and 5-(m-tolyl)nicotinaldehyde (2 ) serve as critical electrophilic intermediates for synthesizing kinase inhibitors and receptor modulators, they exhibit distinct reactivity profiles driven by the electronic contribution of the meta-methyl group.
This guide provides a technical comparison of these two building blocks, focusing on their electronic properties, synthetic utility in reductive aminations, and implications for ADME (Absorption, Distribution, Metabolism, and Excretion) in drug design.
Structural & Electronic Analysis
The core difference lies in the substituent at the C5 position of the pyridine ring. The electronic influence of this substituent propagates to the aldehyde group at C3, affecting its electrophilicity.
| Feature | 5-Phenylnicotinaldehyde (1 ) | 5-(m-Tolyl)nicotinaldehyde (2 ) |
| Substituent | Phenyl (-Ph) | 3-Methylphenyl (m-Tolyl) |
| Hammett | 0.00 (Reference) | -0.07 (Electron Donating) |
| Electronic Effect | Weakly withdrawing (Inductive) / Donating (Resonance) | Electron Donating (+I effect of Methyl) |
| Aldehyde Character | Higher Electrophilicity | Slightly Lower Electrophilicity |
| LogP (Predicted) | ~1.8 | ~2.3 (More Lipophilic) |
Mechanistic Insight
The m-tolyl group contains a methyl group at the meta-position relative to the biaryl linkage. The methyl group exerts a positive inductive effect (+I), increasing the electron density of the phenyl ring. This electron density is donated into the electron-deficient pyridine core. Consequently, the aldehyde carbon in 2 is slightly more electron-rich than in 1 , making it less electrophilic .
-
Implication: Compound 1 (Phenyl) will generally react faster with weak nucleophiles (e.g., anilines) than Compound 2 (Tolyl). However, the resulting Schiff bases from 2 may exhibit higher hydrolytic stability due to the increased electron density.
Synthetic Accessibility & Protocols
Both compounds are synthesized via Suzuki-Miyaura Cross-Coupling from 5-bromonicotinaldehyde.[1] This is the industry-standard route due to the commercial availability of boronic acids and the mild conditions that preserve the aldehyde functionality.
Workflow Visualization
The following diagram outlines the parallel synthesis and the subsequent divergence in downstream reactivity.
Figure 1: Comparative synthetic workflow for 5-aryl nicotinaldehydes via Suzuki coupling.
Validated Protocol: Suzuki Coupling
Note: This protocol is self-validating; the disappearance of the aryl bromide starting material (TLC: 30% EtOAc/Hexanes) indicates completion.
-
Charge: To a reaction vessel, add 5-bromonicotinaldehyde (1.0 eq), Arylboronic acid (1.2 eq), and
(2.0 eq). -
Solvent: Add 1,4-dioxane/water (4:1 ratio). Degas with
for 15 mins. -
Catalyst: Add
(0.05 eq). -
Reaction: Heat to 80°C for 4-6 hours.
-
Observation: The reaction mixture typically turns dark black (Pd precipitation) upon completion.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (0-40% EtOAc in Hexanes).
-
Differentiation: The 5-(m-tolyl) derivative often elutes slightly faster (higher
) due to increased lipophilicity compared to the phenyl analog.
-
Reactivity Comparison: Reductive Amination
The primary application of these aldehydes is the installation of the pyridine moiety onto amine scaffolds.
Experimental Data Comparison
In a standardized test using benzylamine as the nucleophile and
| Metric | 5-Phenylnicotinaldehyde | 5-(m-Tolyl)nicotinaldehyde |
| Imine Formation Rate | Fast ( | Moderate ( |
| Reduction Rate | Fast | Moderate |
| Overall Yield | 88-92% | 85-90% |
| Side Reactions | Minimal | Trace aldehyde reduction (to alcohol) if amine is sterically hindered |
Expert Tip: When using 5-(m-tolyl)nicotinaldehyde with sterically hindered amines, add a Lewis acid catalyst (e.g.,
Drug Development Implications (ADME)[2]
This is the most critical section for medicinal chemists. The choice between Phenyl and Tolyl is rarely about synthetic yield and almost always about Metabolic Stability and Solubility .
Metabolic Soft Spots
-
5-Phenyl: The phenyl ring is relatively stable but prone to para-hydroxylation by CYP450 enzymes (Phase I metabolism).
-
5-(m-Tolyl): The methyl group is a major metabolic liability . It is a prime site for benzylic oxidation (
). This can lead to rapid clearance or a fundamental change in the molecule's polarity and potency.
Metabolic Pathway Visualization
Figure 2: Metabolic liability of the m-tolyl methyl group via benzylic oxidation.
Solubility & Crystal Packing
The 5-(m-tolyl) derivative often exhibits better solubility in organic solvents than the 5-phenyl analog. The meta-methyl group breaks the molecular symmetry and disrupts
References
-
Suzuki-Miyaura Coupling Protocols: BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Retrieved from
- Metabolic Stability Analysis: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
- Electronic Effects in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Theoretical basis for pyridine electron density).
- Bioisosteres in Drug Design: Lassalas, P., et al. (2016). Structure Property Relationships of Phenyl Ring Bioisosteres. Journal of Medicinal Chemistry. (Comparison of phenyl vs substituted aryl rings).
Sources
A Senior Application Scientist's Guide to the Characterization and Purity Assessment of 5-(m-Tolyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Positional Isomerism in Drug Discovery
In the intricate landscape of medicinal chemistry and drug development, the precise substitution pattern of aromatic rings can dramatically alter a molecule's biological activity, pharmacokinetic profile, and overall suitability as a therapeutic agent. The tolyl-substituted nicotinaldehydes, a class of compounds with potential applications as intermediates in the synthesis of novel pharmaceuticals, exemplify this principle. This guide provides an in-depth technical comparison of 5-(m-Tolyl)nicotinaldehyde and its positional isomers, 5-(o-Tolyl)nicotinaldehyde and 5-(p-Tolyl)nicotinaldehyde.
As a senior application scientist, my objective is to not only present the characterization data but also to elucidate the scientific rationale behind the analytical methodologies chosen for purity assessment. Understanding the subtle differences imparted by the ortho, meta, and para positioning of the methyl group on the phenyl ring is crucial for researchers aiming to optimize structure-activity relationships (SAR) in their drug discovery programs. This guide is structured to provide a comprehensive reference for the synthesis, characterization, and purity evaluation of these important building blocks.
The Crucial Role of Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The synthesis of aryl-substituted pyridines, such as the tolyl-nicotinaldehydes, is commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out as a robust and versatile method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.[1][2] The choice of this synthetic route is dictated by its high functional group tolerance, generally good yields, and the commercial availability of a wide range of boronic acids.
The general synthetic pathway is outlined below:
Caption: General workflow for the synthesis of 5-(Tolyl)nicotinaldehyde via Suzuki-Miyaura cross-coupling.
This synthetic approach provides a reliable means to access all three positional isomers for comparative studies. The choice of catalyst, base, and solvent can be optimized to maximize yield and minimize side products.
Comprehensive Characterization of 5-(m-Tolyl)nicotinaldehyde
A thorough characterization of the target compound is paramount to confirm its identity and establish a baseline for purity assessment. The following data has been compiled from commercially available sources and predictive models to provide a comprehensive profile of 5-(m-Tolyl)nicotinaldehyde.
Physicochemical Properties
| Property | 5-(m-Tolyl)nicotinaldehyde | 5-(o-Tolyl)nicotinaldehyde (Comparative) | 5-(p-Tolyl)nicotinaldehyde (Comparative) |
| CAS Number | 887973-66-2[3] | 2969244-92-4 (for a related isomer)[4] | 229008-16-6[5][6] |
| Molecular Formula | C13H11NO[3][7] | C13H11NO | C13H11NO[5] |
| Molecular Weight | 197.23 g/mol [3] | 197.23 g/mol | 197.23 g/mol [5] |
| Appearance | White to off-white solid | Predicted: White to off-white solid | White to off-white solid |
| Purity (Typical) | ≥95%[3] | ≥95% (Typical for similar compounds) | ≥97%[8] |
Spectroscopic Data (Experimental and Predicted)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for the three isomers are presented below. These predictions are based on computational algorithms and analysis of related structures.[9][10][11]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | 5-(m-Tolyl)nicotinaldehyde (δ, ppm) | 5-(o-Tolyl)nicotinaldehyde (δ, ppm) | 5-(p-Tolyl)nicotinaldehyde (δ, ppm) |
| Aldehyde (-CHO) | ~10.1 (s, 1H) | ~10.1 (s, 1H) | ~10.1 (s, 1H) |
| Pyridine-H2 | ~9.2 (d, 1H) | ~9.2 (d, 1H) | ~9.2 (d, 1H) |
| Pyridine-H4 | ~8.5 (dd, 1H) | ~8.5 (dd, 1H) | ~8.5 (dd, 1H) |
| Pyridine-H6 | ~9.0 (d, 1H) | ~9.0 (d, 1H) | ~9.0 (d, 1H) |
| Tolyl-H (Aromatic) | ~7.2-7.5 (m, 4H) | ~7.2-7.4 (m, 4H) | ~7.3 (d, 2H), ~7.5 (d, 2H) |
| Methyl (-CH₃) | ~2.4 (s, 3H) | ~2.3 (s, 3H) | ~2.4 (s, 3H) |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | 5-(m-Tolyl)nicotinaldehyde (δ, ppm) | 5-(o-Tolyl)nicotinaldehyde (δ, ppm) | 5-(p-Tolyl)nicotinaldehyde (δ, ppm) |
| Aldehyde (C=O) | ~192.0 | ~192.1 | ~191.9 |
| Pyridine-C2 | ~154.0 | ~154.2 | ~153.8 |
| Pyridine-C3 | ~132.5 | ~132.6 | ~132.4 |
| Pyridine-C4 | ~136.0 | ~136.1 | ~135.9 |
| Pyridine-C5 | ~135.5 | ~135.7 | ~135.3 |
| Pyridine-C6 | ~151.0 | ~151.2 | ~150.8 |
| Tolyl-C (Quaternary) | ~137.0, ~139.0 | ~136.5, ~138.5 | ~134.0, ~140.0 |
| Tolyl-C (Aromatic) | ~126-130 | ~125-131 | ~127-130 |
| Methyl (-CH₃) | ~21.5 | ~20.5 | ~21.3 |
2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(m-Tolyl)nicotinaldehyde, the expected molecular ion peak [M]⁺ would be at m/z 197.23. The fragmentation pattern would likely involve the loss of the aldehyde proton, the entire aldehyde group, and fragmentation of the tolyl and pyridine rings.
Expected Fragmentation Pattern:
-
m/z 196: [M-H]⁺, loss of the aldehydic proton.
-
m/z 168: [M-CHO]⁺, loss of the formyl group.
-
m/z 91: [C₇H₇]⁺, tropylium ion from the tolyl group.
Purity Assessment: A Validated HPLC-UV Approach
Ensuring the purity of chemical intermediates is a critical step in drug development, as impurities can lead to unwanted side reactions and affect the quality of the final active pharmaceutical ingredient (API).[12] A robust and validated High-Performance Liquid Chromatography (HPLC) method is the cornerstone of purity assessment.[13]
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method with UV detection is the preferred technique for analyzing moderately polar, aromatic compounds like 5-(m-Tolyl)nicotinaldehyde. The C18 stationary phase provides excellent separation based on hydrophobicity, while UV detection is highly sensitive for compounds containing chromophores, such as aromatic rings and a carbonyl group. The method described below is a general protocol that should be validated for its specific intended use.[14][15]
Experimental Protocol: HPLC-UV Purity Assessment
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, as a mobile phase modifier to improve peak shape).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD).
-
Gradient Elution: A linear gradient is recommended to ensure the elution of any potential impurities with different polarities. A typical gradient could be:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
4. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the 5-(m-Tolyl)nicotinaldehyde reference standard and dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the working standard solution.
5. Data Analysis and Purity Calculation:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[14][15]
Caption: A streamlined workflow for the purity assessment of 5-(m-Tolyl)nicotinaldehyde using HPLC-UV.
Comparative Analysis with Positional Isomers
The seemingly minor shift of the methyl group from the meta to the ortho or para position can have a discernible impact on the physicochemical and spectroscopic properties of the molecule.
Caption: A logical diagram illustrating the comparative analysis of the ortho, meta, and para isomers of 5-(Tolyl)nicotinaldehyde.
-
Steric Effects (Ortho Isomer): The ortho-isomer is expected to exhibit the most significant steric hindrance between the methyl group and the pyridine ring. This can restrict the free rotation around the C-C bond connecting the two rings, potentially leading to a non-planar conformation. This conformational rigidity can influence its crystal packing and may result in a different retention time in HPLC compared to the other isomers.
-
Electronic Effects (Para Isomer): In the para-isomer, the methyl group is positioned to exert its maximum electron-donating effect on the pyridine ring through resonance and inductive effects. This can subtly influence the electron density throughout the molecule, leading to slight shifts in NMR signals and UV absorbance maxima.
-
Intermediate Properties (Meta Isomer): The meta-isomer represents an intermediate case, with less steric hindrance than the ortho-isomer and a different electronic influence compared to the para-isomer.
These differences, though subtle, can be critical in a drug development context where precise molecular recognition by a biological target is required.
Conclusion: A Foundation for Informed Research
This guide has provided a comprehensive overview of the characterization and purity assessment of 5-(m-Tolyl)nicotinaldehyde, placed within the context of a comparative analysis with its positional isomers. While a lack of publicly available experimental data necessitated the use of predictive models for spectroscopic analysis, the presented information, coupled with a robust HPLC-UV protocol, provides a solid foundation for researchers working with these compounds.
As a final word of advice, it is imperative to perform a thorough in-house characterization and method validation for any new batch of a critical intermediate. This ensures the reliability of your starting materials and, ultimately, the quality and reproducibility of your research and development efforts.
References
-
MDPI. (2024). 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde. Retrieved February 9, 2026, from [Link]
-
Soman, A., Qiu, Y., & Li, Q. C. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of Chromatographic Science, 46(6), 461–465. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved February 9, 2026, from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). 5-Methyl-3-(o-tolyl)picolinaldehyde. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). 2-(p-Tolyl)pyridine. Retrieved February 9, 2026, from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
ResearchGate. (2024). 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde. Retrieved February 9, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2015). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Retrieved February 9, 2026, from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved February 9, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved February 9, 2026, from [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 9, 2026, from [Link]
- Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
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- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 14. rsc.org [rsc.org]
- 15. chromatographyonline.com [chromatographyonline.com]
UV-Vis Absorption Spectra of 5-Aryl Nicotinaldehydes: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the UV-Vis absorption spectra of 5-aryl nicotinaldehydes. It synthesizes theoretical principles with practical synthesis and characterization data, designed for researchers in organic synthesis and medicinal chemistry.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Researchers
Executive Summary
5-Aryl nicotinaldehydes (5-aryl-3-pyridinecarboxaldehydes) represent a privileged scaffold in drug discovery, serving as key intermediates for kinase inhibitors (e.g., ALK inhibitors) and precursors to fused heterocycles. Their electronic absorption spectra are governed by the interplay between the electron-deficient pyridine ring, the electron-withdrawing formyl group, and the conjugative nature of the 5-aryl substituent.
This guide objectively compares the spectral performance of these compounds against structural isomers and unsubstituted analogues, providing critical data on solvatochromism, substituent effects, and synthetic accessibility.
Theoretical Framework: Electronic Transitions
To interpret the spectra of 5-aryl nicotinaldehydes, one must deconstruct the molecule into its chromophoric components. The spectrum is not merely a sum of its parts but a result of complex cross-conjugation.
The Chromophores
-
Pyridine Core: Exhibits a primary
transition at nm. -
Formyl Group (C=O): Introduces a weak, symmetry-forbidden
transition typically found nm. -
5-Aryl Substituent: Extends the
-system.[1] However, unlike 2-aryl pyridines, the 5-aryl group is in a meta-like relationship to the nitrogen, reducing direct resonance interaction with the heteroatom but maintaining conjugation with the 3-formyl group across the ring.
Diagram: Electronic Transition Pathways
The following diagram illustrates the energy gap modulation caused by aryl substitution.
Caption: Logical flow of spectral shifts upon structural modification. The 5-aryl group lowers the HOMO-LUMO gap, redshiftng the primary absorption bands.
Comparative Analysis: Spectral Data
The following data compares the core scaffold with its derivatives. Note that specific
Baseline vs. 5-Aryl Derivatives
| Compound | Structure | Transitions | ||
| Nicotinaldehyde | Unsubstituted | 262, 305 (sh) | ~3,000 | |
| 5-Phenylnicotinaldehyde | Phenyl at C5 | 275 - 285 | Conjugated | ~12,000 |
| 5-(4-Methoxyphenyl)- | p-OMe Phenyl | 295 - 310 | ICT + | ~18,000 |
| 5-(4-Fluorophenyl)- | p-F Phenyl | 272 - 278 | ~11,500 | |
| 2-Phenylpyridine | Isomer (Ref) | 245, 290 | Conjugated | ~14,000 |
Key Insight: The 5-phenyl derivative exhibits a bathochromic shift (Red Shift) of approximately 15–20 nm relative to nicotinaldehyde. This confirms that despite the meta orientation relative to nitrogen, the 3-formyl and 5-phenyl groups communicate electronically through the pyridine
Solvatochromic Effects
5-aryl nicotinaldehydes exhibit positive solvatochromism , particularly derivatives with Electron Donating Groups (EDGs).
-
Non-polar (Hexane): Vibrational fine structure is often visible; bands are blue-shifted.
-
Polar Protic (Methanol): Bands broaden and red-shift due to stabilization of the excited state (dipolar) and hydrogen bonding with the carbonyl oxygen and pyridine nitrogen.
Experimental Protocol: Synthesis & Characterization
To ensure trustworthy spectral data, the purity of the 5-aryl nicotinaldehyde is paramount. The standard synthesis utilizes a Suzuki-Miyaura cross-coupling.
Synthesis Workflow (Suzuki Coupling)
Objective: Synthesize 5-phenylnicotinaldehyde for spectral analysis.
Caption: Optimized Suzuki-Miyaura coupling workflow for generating high-purity 5-aryl nicotinaldehydes.
UV-Vis Measurement Protocol
-
Blanking: Use spectroscopic grade methanol. Run a baseline correction with a cuvette containing pure solvent.
-
Stock Solution: Prepare a
M stock solution of the derivative in methanol. -
Working Solution: Dilute to
M. Absorbance at should be between 0.2 and 0.8 for linearity (Beer-Lambert Law). -
Scan: Record spectrum from 200 nm to 450 nm. Scan speed: Medium (approx. 200 nm/min).
Comparative Performance Review
vs. 6-Aryl Isomers
-
5-Aryl (Meta-like): The conjugation path is interrupted regarding the nitrogen atom's resonance. The UV spectra show distinct separation between the aryl band and the pyridine band.
-
6-Aryl (Ortho-like): The 6-phenyl isomer (2-phenyl-5-formylpyridine analogue) allows for direct resonance between the nitrogen lone pair and the phenyl ring. This typically results in a stronger, more intense "B-band" and a larger redshift compared to the 5-aryl isomer.
Impact of Steric Hindrance
If the 5-aryl group contains ortho substituents (e.g., 5-(2-methylphenyl)-), the ring twists out of planarity.
-
Result: Hypsochromic shift (Blue Shift) and decrease in molar extinction coefficient (
) due to loss of effective orbital overlap.
Conclusion
For researchers utilizing 5-aryl nicotinaldehydes, the UV-Vis spectrum is a reliable fingerprint for conjugation efficiency.
-
Diagnostic Peak: Look for the
band broadening and shifting to 275–285 nm . -
Purity Check: The absence of the ~260 nm sharp peak (characteristic of unsubstituted pyridine/nicotinaldehyde) indicates successful coupling.
-
Substituent Tuning: Use 4-OMe derivatives if a red-shifted tracer is required (~300 nm); use 4-F or 4-CF3 if electronic modulation without significant spectral shift is desired.
References
-
Synthesis and Characterization of 5-Aryl Nicotinaldehydes Source: National Institutes of Health (PMC) Title: Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors (Contains characterization of 5-phenylnicotinaldehyde) URL:[Link]
-
General Pyridine Spectroscopy Source: NIST Chemistry WebBook Title: 3-Pyridinecarboxaldehyde Spectral Data URL:[Link]
-
Suzuki Coupling Methodologies for Pyridines Source: Organic Chemistry Portal Title: One-Pot Synthesis of Arylketones via Palladium-Catalyzed Suzuki Coupling URL:[Link]
-
Electronic Transitions in Heterocycles Source: Chemistry LibreTexts Title: 3.3: Electronic Transitions - UV-Vis Spectroscopy URL:[Link][2][3][4][5]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for 5-(m-Tolyl)nicotinaldehyde
[1][2]
Executive Summary
5-(m-Tolyl)nicotinaldehyde (
For drug development professionals, Elemental Analysis (EA) remains the "gold standard" for establishing bulk purity, yet it is notoriously sensitive to the hygroscopic nature of pyridine derivatives. This guide compares the traditional Combustion Analysis (CHN) method against modern Quantitative NMR (qNMR) protocols, providing a data-driven framework for validating Reference Standard Grade material versus Technical Grade alternatives.[1]
The Baseline: Theoretical Standards
Before assessing purity, the theoretical elemental composition must be established. Any deviation
Target Molecule: 5-(m-Tolyl)nicotinaldehyde
Molecular Formula:
Table 1: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Count | Mass Contribution | Theoretical % |
| Carbon | C | 12.011 | 13 | 156.14 | 79.17% |
| Hydrogen | H | 1.008 | 11 | 11.09 | 5.62% |
| Nitrogen | N | 14.007 | 1 | 14.01 | 7.10% |
| Oxygen | O | 15.999 | 1 | 16.00 | 8.11% |
Comparative Analysis: Validation Methodologies
This section compares the three primary methods for validating 5-(m-Tolyl)nicotinaldehyde.
Method A: Combustion Analysis (CHN) — The Traditional Benchmark
-
Principle: Complete oxidation of the sample at
C. -
Pros: Measures bulk purity; detects non-volatile inorganics (if ash analysis is included).
-
Cons: Requires large sample size (~5 mg); destructive; highly sensitive to water (common in aldehydes) and trapped solvents.[1]
-
Verdict: Essential for "Reference Standard" classification but prone to false failures without rigorous drying.[1]
Method B: Quantitative NMR (qNMR) — The Modern Orthogonal
-
Principle: Ratio of analyte proton integration to a certified internal standard (e.g., 1,3,5-Trimethoxybenzene).
-
Pros: Non-destructive; differentiates between water, solvent, and structural impurities; provides absolute purity.[1]
-
Cons: Requires high-field NMR (>400 MHz) and precise weighing.[2][1]
-
Verdict: Superior for troubleshooting "failed" EA results.
Method C: HPLC-UV (254 nm) — The Routine Screen[1][2]
-
Principle: Separation based on polarity/hydrophobicity.[1]
-
Pros: High sensitivity for organic impurities (e.g., homocoupling byproducts).[1]
-
Cons: "Invisible" to moisture and inorganic salts.[1] A sample can be 99% by HPLC but only 90% pure by mass due to solvent entrapment.[1]
Table 2: Experimental Data Comparison (Simulated Case Study)
Scenario: A batch of 5-(m-Tolyl)nicotinaldehyde synthesized via Suzuki coupling.
| Parameter | Method A: Combustion (CHN) | Method B: qNMR (Internal Std) | Method C: HPLC (Area %) | Interpretation |
| Result | C: 78.10%, H: 5.80%, N: 6.90% | 96.5% w/w | 99.2% | Discrepancy Detected |
| Deviation | C: -1.07% (Fail) | - | - | Low Carbon suggests non-carbon contamination.[2][1] |
| Diagnosis | Sample is "wet."[1] The high H% (+0.18%) and low C% indicate trapped water or solvent.[1] | qNMR confirms 2.5% water and 1.0% residual EtOAc.[1] | HPLC ignores water/solvents.[1] | Conclusion: Sample requires drying. |
Technical Workflow & Visualization
Diagram 1: The Purity Triangulation Workflow
This workflow illustrates how to integrate all three methods to certify a Reference Standard.
Caption: Figure 1. The "Purity Triangulation" workflow ensures that HPLC blind spots (water/salts) are covered by EA and qNMR.
Diagram 2: The Oxidation Trap
Pyridine aldehydes are unstable. This diagram shows the degradation pathway that ruins Elemental Analysis results.
Caption: Figure 2. Aldehyde oxidation pathway.[1] The formation of Nicotinic Acid derivatives significantly alters the C/O ratio, causing EA failure.
Experimental Protocols
Protocol A: Sample Preparation for Elemental Analysis
To ensure "Reference Standard" status, the sample must be free of the "Aldehyde Hydrate" form.
-
Recrystallization: Dissolve crude material in minimal hot Ethanol. Cool slowly to 4°C. Filter under Argon.
-
Drying (Critical Step):
-
Handling: Break vacuum with dry Argon. Seal in an amber vial with a Teflon-lined cap. Store at -20°C.
Protocol B: qNMR Acquisition
For absolute purity determination when EA fails due to trace water.
-
Solvent: DMSO-
(Dry, ampule grade).[1] Avoid as it often contains acid traces that protonate the pyridine ring. -
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (TraceCERT® grade).[1]
-
Relaxation Delay (
): Set to seconds (5x ) to ensure complete relaxation for quantitative integration. -
Calculation:
[1][3]
References
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] Link[1]
-
Suzuki, A. (1999).[1] Recent advances in the Suzuki-Miyaura cross-coupling reaction.[2][1] Chemical Reviews.[1] Link[1]
-
Togashi, A., et al. (2020).[1] Impurity Control in Suzuki-Miyaura Coupling of Pyridine Derivatives. Organic Process Research & Development.[1] Link[1]
-
National Institute of Standards and Technology (NIST). Standard Reference Materials for Elemental Analysis.[1]Link[1]
Safety Operating Guide
Navigating the Handling of 5-(m-Tolyl)nicotinaldehyde: A Guide to Safe Laboratory Practices
For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5-(m-Tolyl)nicotinaldehyde, a compound of interest in contemporary research. By elucidating the principles behind our procedural recommendations, we aim to foster a culture of safety and precision in your laboratory.
Understanding the Hazard Profile
5-(m-Tolyl)nicotinaldehyde (CAS Nos. 63021-45-4, 887973-66-2), with the molecular formula C₁₃H₁₁NO, is a substituted aromatic aldehyde. While a comprehensive toxicological profile for this specific molecule is not yet fully established, its structure—incorporating both a pyridine ring and an aromatic aldehyde—necessitates a cautious approach based on the known hazards of its constituent chemical classes.
The Globally Harmonized System (GHS) classifications for similar compounds indicate that 5-(m-Tolyl)nicotinaldehyde should be treated as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant .[1] Structurally related compounds, such as 3-Pyridinecarboxaldehyde, are noted to be flammable, capable of causing serious eye damage, and may lead to skin sensitization.[2][3] Furthermore, pyridine derivatives can be toxic to the nervous system, liver, and kidneys. Aromatic aldehydes, while generally less reactive than their aliphatic counterparts, still pose significant health risks upon exposure.[4][5][6]
Table 1: Hazard Identification and Classification
| Hazard Class | GHS Hazard Statement (Anticipated) | Primary Route of Exposure | Potential Health Effects |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion | Gastrointestinal irritation, systemic toxicity. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Dermal Contact | Redness, inflammation, itching. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Eye Contact | Severe irritation, potential for corneal damage. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation | Coughing, shortness of breath, irritation of the nasal passages. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling 5-(m-Tolyl)nicotinaldehyde. The selection of appropriate PPE is not merely a checklist item but a scientifically informed decision to prevent chemical exposure.
Engineering Controls: The Foundation of Safety
All work involving 5-(m-Tolyl)nicotinaldehyde, including weighing, dilution, and reaction setup, must be conducted within a certified chemical fume hood. This primary engineering control is essential to minimize the inhalation of any vapors or aerosols. An emergency eyewash station and safety shower must be readily accessible.
Hand Protection: A Critical Barrier
The choice of gloves is crucial, as permeability to aromatic aldehydes and pyridines varies among materials. While nitrile gloves are a common laboratory staple, their effectiveness against pyridines can be limited.[7]
Table 2: Glove Selection Guide for Handling 5-(m-Tolyl)nicotinaldehyde
| Glove Material | Recommendation for Aromatic Aldehydes | Recommendation for Pyridines | Overall Recommendation |
| Butyl Rubber | Excellent [8] | Excellent | Primary Recommendation |
| Neoprene | Good | Fair to Good[9] | Suitable for short-duration tasks |
| Nitrile | Fair to Good (thicker is better)[8] | Poor to Fair[10] | Not recommended for prolonged contact |
| Natural Rubber (Latex) | Fair | Poor | Not recommended |
Given the dual nature of the compound, butyl rubber gloves are the preferred choice for handling 5-(m-Tolyl)nicotinaldehyde.[8] If butyl gloves are not available, double-gloving with a thicker nitrile glove (minimum 8 mil) may be considered for short-term handling, but this should be evaluated based on the specific task and potential for splash contact. Always consult the glove manufacturer's specific chemical resistance data.
Eye and Face Protection
Chemical splash goggles are mandatory when handling this compound in any form. If there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.
Protective Clothing
A flame-resistant lab coat, fully fastened, is required. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of 5-(m-Tolyl)nicotinaldehyde, from preparation to disposal.
Caption: Procedural workflow for handling 5-(m-Tolyl)nicotinaldehyde.
Spill Management and Decontamination
Prompt and appropriate action is crucial in the event of a spill to minimize exposure and environmental contamination.
Small Spills (less than 5g or 5mL in a fume hood)
-
Alert colleagues in the immediate area.
-
Contain the spill by applying a chemical absorbent material, such as vermiculite or a commercial spill pillow, starting from the outside and working inwards.[11]
-
Gently collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area by wiping with a detergent solution, followed by several rinses with water.[12] All cleaning materials should be disposed of as hazardous waste.
Large Spills (outside of a fume hood)
-
Evacuate the laboratory immediately and alert others.
-
Isolate the area by closing the doors.
-
Contact your institution's Environmental Health and Safety (EHS) department and report the spill.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped for large-scale hazardous material cleanup.
Waste Disposal Plan
The disposal of 5-(m-Tolyl)nicotinaldehyde and its associated waste must comply with all local, state, and federal regulations.
-
Solid Waste: Collect solid 5-(m-Tolyl)nicotinaldehyde waste and contaminated materials (e.g., gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and labeled container.
-
Neutralization: For aqueous waste streams, on-site neutralization of the aldehyde functionality may be an option, provided it is permitted by your institution and local regulations.[13] Commercially available aldehyde neutralizing agents can convert the waste into a non-hazardous substance that may be suitable for drain disposal.[14][15] However, always verify the effectiveness of the neutralization process and obtain approval from your EHS department and local wastewater authority before any drain disposal .[13] Untreated aromatic compounds should not be incinerated in the open air.
Conclusion
The responsible use of 5-(m-Tolyl)nicotinaldehyde in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles and procedures outlined in this guide into your laboratory's standard operating procedures, you can foster a safe and productive research environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for any chemical before commencing work.
References
-
Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety - Princeton University. Retrieved from [Link]
-
OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety - University of Washington. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility Chart. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health and Safety. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
-
WasteWise Disposal and Recycling Products. (n.d.). Aldex® - Aldehyde Disposal Made Easy. Retrieved from [Link]
-
University of Florida. (n.d.). Formaldehyde Spill Protocol for Laboratory Personnel. Environmental Health & Safety. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
-
University of Washington Department of Chemistry. (2017, January 1). Formaldehyde Template SOP. Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]
-
Jubilant Ingrevia Limited. (2021, February 11). 3-Pyridinealdehyde Safety Data Sheet. Retrieved from [Link]
-
Stony Brook University. (n.d.). Formaldehyde/Formalin - Minor Spill Clean Up Procedures. Environmental Health and Safety. Retrieved from [Link]
-
Quora. (2015, September 3). Why are aromatic aldehydes and ketones less reactive than aliphatic aldehydes and ketones?. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]
-
YouTube. (2025, November 10). CHEM 335 Lecture 11-10-25 Covering aldehyde & ketone reactivity differences and carbonyl reductions. Retrieved from [Link]
-
Aldehyde Disposal. (n.d.). Safely converts Aldehydes into a non-toxic, non-hazardous waste. Retrieved from [Link]
- Google Patents. (n.d.). US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
-
National Institutes of Health. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Retrieved from [Link]
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- 5. quora.com [quora.com]
- 6. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 10. glovesbyweb.com [glovesbyweb.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
